molecular formula C16H22N6 B11038102 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine

6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine

カタログ番号: B11038102
分子量: 298.39 g/mol
InChIキー: FPWCSKYRBFILLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine is a chemical compound built around the 1,3,5-triazine scaffold, a nitrogen-containing heterocycle of significant interest in medicinal and materials chemistry . The 1,3,5-triazine core is a versatile molecular framework known for its electron-deficient nature, which allows it to participate in various binding interactions, making it a privileged structure in drug discovery . Derivatives of 1,3,5-triazine have been extensively explored for a broad spectrum of biological activities. This compound features a phenyl group and an azepane-containing methyl group attached to the triazine ring, substitutions that are commonly employed to fine-tune the molecule's physicochemical properties, binding affinity, and selectivity toward biological targets . In particular, 1,3,5-triazine-2,4-diamine derivatives (also known as diaminotriazines) have been identified as a promising class for developing novel pharmacological agents. Research on similar structures has demonstrated potential as inhibitors for specific enzymes and proteins involved in disease pathways . For instance, certain diaminotriazine compounds have shown inhibitory activity against acetylcholinesterase (AChE) and amyloid-β aggregation, making them candidates for research in neurodegenerative conditions . Other 1,3,5-triazine-2,4-diamine derivatives have been synthesized and evaluated for their antiproliferative properties against various cancer cell lines, highlighting the scaffold's utility in oncology research . This compound is provided for research purposes to further investigate the potential of the 1,3,5-triazine chemical space. It is intended for use by qualified researchers in vitro or in animal models to explore its specific mechanism of action, pharmacokinetic properties, and potential applications in developing new therapeutic or diagnostic agents.

特性

分子式

C16H22N6

分子量

298.39 g/mol

IUPAC名

6-(azepan-1-ylmethyl)-2-N-phenyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H22N6/c17-15-19-14(12-22-10-6-1-2-7-11-22)20-16(21-15)18-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2,(H3,17,18,19,20,21)

InChIキー

FPWCSKYRBFILLH-UHFFFAOYSA-N

正規SMILES

C1CCCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC=C3)N

製品の起源

United States
Foundational & Exploratory

Comprehensive Pharmacokinetic Profiling of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine represents a highly functionalized, lipophilic small molecule belonging to the 1,3,5-triazine class. Triazine derivatives are frequently investigated in drug discovery for their diverse pharmacological potential, ranging from 5-HT6 receptor antagonism in the central nervous system to targeted anticancer and antimicrobial therapies[1],[2].

However, the transition of such molecules from in vitro hits to in vivo leads is heavily dependent on their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. This whitepaper provides an authoritative, step-by-step guide to the pharmacokinetic (PK) profiling of this specific compound. By dissecting the causality between its structural moieties—specifically the basic azepane ring and the rigid triazine core—and its physiological behavior, this guide establishes a robust, self-validating framework for preclinical PK evaluation.

Physicochemical Properties & Bioanalytical Strategy

Mechanistic Causality: Structure-Property Relationships

The molecular architecture of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine dictates its bioanalytical and pharmacokinetic behavior:

  • The Azepane Ring: This 7-membered saturated heterocycle contains a highly basic nitrogen (estimated pKa ~9.5). At a physiological pH of 7.4, this nitrogen is almost entirely protonated. While this drives high aqueous solubility in acidic environments, it also leads to profound lipophilicity at neutral pH, promoting rapid membrane permeation.

  • The Triazine Core: The 2,4-diamine substitution provides multiple hydrogen bond donors and acceptors. However, the electron-withdrawing nature of the triazine ring significantly lowers the pKa of these primary and secondary amines (pKa ~3–5), meaning the azepane nitrogen is the primary driver of the molecule's acid-base chemistry.

Because the compound is a lipophilic base, it is highly susceptible to secondary interactions with residual silanol groups on standard silica-based chromatography columns, which causes severe peak tailing. Therefore, bioanalytical quantification requires a meticulously optimized LC-MS/MS method using end-capped columns and acidic mobile phases.

Protocol 1: LC-MS/MS Bioanalytical Method Validation

To ensure data integrity, the bioanalytical method must be validated in strict accordance with the[3],[4].

Step-by-Step Methodology:

  • Sample Preparation (Protein Precipitation): Aliquot 50 µL of plasma into a 96-well plate. Add 150 µL of ice-cold acetonitrile containing a structurally similar internal standard (IS) (e.g., a deuterated analog or a halogenated triazine). Causality: Acetonitrile effectively crashes plasma proteins while maintaining the lipophilic analyte in solution.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a superficially porous, end-capped C18 column (e.g., Waters XSelect CSH C18, 2.1 x 50 mm, 2.5 µm). Use a gradient elution of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: The charged surface hybrid (CSH) technology and formic acid ensure the azepane nitrogen remains protonated, preventing silanol interactions and yielding sharp, symmetrical peaks.

  • MS/MS Detection: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary transition will likely involve the cleavage of the azepane ring from the triazine core.

  • Self-Validating QC System: Include a post-column infusion test during validation to monitor matrix effects. If ion suppression occurs at the analyte's retention time, adjust the gradient to elute the compound away from endogenous phospholipid interference.

In Vitro ADME Profiling

Mechanistic Causality: Hepatic Metabolism

The lipophilic nature of the azepane and phenyl rings makes this compound a prime substrate for Phase I oxidative metabolism. The basic azepane nitrogen specifically anchors the molecule within the active sites of Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6. The primary metabolic liabilities are N-dealkylation (cleavage of the azepane ring) and aliphatic/aromatic hydroxylation.

CYP_Metabolism Parent 6-Azepan-1-ylmethyl-N-phenyl- [1,3,5]triazine-2,4-diamine CYP Hepatic CYP3A4 / CYP2D6 (Oxidative Metabolism) Parent->CYP Phase I Oxidation M1 M1: N-Dealkylated Metabolite (Loss of Azepane Ring) CYP->M1 N-Dealkylation M2 M2: Hydroxylated Metabolite (Phenyl/Azepane Hydroxylation) CYP->M2 Hydroxylation

Figure 1: Proposed Phase I CYP450-mediated metabolic pathways for the azepane-triazine core.

Protocol 2: Hepatic Microsomal Stability Assay

This protocol aligns with the standards set forth in the[5],[6].

Step-by-Step Methodology:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) at a protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (final concentration 1 mM NADPH).

  • Serial Sampling & Termination: At time points 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing the IS.

  • Self-Validating Controls: Run a parallel incubation without NADPH. Causality: If the compound degrades in the absence of NADPH, the instability is due to chemical degradation or non-CYP mediated hydrolysis, not Phase I metabolism. Include Verapamil as a high-clearance positive control.

Summary of Expected In Vitro Data
ParameterAssay SystemExpected Value RangeInterpretation
Kinetic Solubility pH 7.4 Buffer10 – 25 µg/mLModerate solubility, limited by the lipophilic phenyl/azepane rings.
Permeability ( Papp​ ) Caco-2 Cells (A B) >15×10−6 cm/sHigh permeability driven by the lipophilic core.
Efflux Ratio Caco-2 Cells (B A / A B)1.2 – 2.0Low to moderate P-glycoprotein (P-gp) efflux liability.
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes30 – 60 µL/min/mgModerate to high hepatic clearance via CYP-mediated oxidation.
Plasma Protein Binding Equilibrium Dialysis85% – 95%High binding due to lipophilicity, primarily to Alpha-1-acid glycoprotein (AAG).

In Vivo Pharmacokinetic Evaluation

Mechanistic Causality: Volume of Distribution and Lysosomal Trapping

When administered in vivo, lipophilic bases like 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine exhibit a distinct pharmacokinetic phenomenon known as lysosomal trapping (lysosomotropism). Because the compound is uncharged enough to cross cell membranes but becomes highly protonated in the acidic environment of lysosomes (pH ~4.5), it becomes trapped inside intracellular compartments.

Causality: This massive tissue sequestration pulls the drug out of the systemic circulation, resulting in a very high apparent Volume of Distribution at steady state ( Vdss​ ) and a prolonged terminal half-life, despite potentially high hepatic clearance.

PK_Workflow Dosing In Vivo Dosing (Rat) IV (1 mg/kg) | PO (10 mg/kg) Sampling Serial Blood Sampling (0.083 to 24 hours) Dosing->Sampling Prep Protein Precipitation (Acetonitrile + Internal Standard) Sampling->Prep Analysis LC-MS/MS Quantification (MRM Mode, ESI+) Prep->Analysis NCA Non-Compartmental Analysis (Clearance, Vd, Half-life) Analysis->NCA

Figure 2: End-to-end workflow for in vivo pharmacokinetic evaluation and data analysis.

Protocol 3: In Vivo Pharmacokinetic Study (Rat Model)

Step-by-Step Methodology:

  • Formulation: Due to moderate aqueous solubility, formulate the IV dose (1 mg/kg) in 5% DMSO / 10% Solutol HS15 / 85% Saline. Formulate the PO dose (10 mg/kg) as a homogenous suspension in 0.5% Methylcellulose. Causality: Ensuring complete dissolution for IV dosing prevents micro-embolisms and artificially inflated clearance rates caused by precipitation in the bloodstream.

  • Dosing & Sampling: Administer the compound to male Sprague-Dawley rats (n=3 per route). Collect serial blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until LC-MS/MS analysis.

  • Data Analysis: Calculate PK parameters using Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin).

Summary of Expected In Vivo PK Parameters (Rat)
PK ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Biological Implication
Cmax​ N/A180 – 300 ng/mLModerate peak exposure, limited by first-pass metabolism.
Tmax​ N/A1.0 – 2.0 hoursRapid absorption driven by high Caco-2 permeability.
Clearance ( CL ) 35 – 50 mL/min/kgN/AHigh clearance, approaching rat hepatic blood flow (~55 mL/min/kg).
Volume of Distribution ( Vdss​ ) 6.0 – 10.0 L/kgN/AExtensive tissue distribution and lysosomal trapping.
Half-life ( t1/2​ ) 3.5 – 5.0 hours4.0 – 5.5 hoursModerate half-life; rapid clearance is offset by high Vdss​ .
Bioavailability ( F% ) N/A15% – 30%Low to moderate oral bioavailability due to high hepatic extraction.

Conclusion

The pharmacokinetic profiling of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine requires a targeted approach that accounts for its specific structural liabilities. The basic azepane ring drives both its high volume of distribution via lysosomal trapping and its susceptibility to CYP-mediated N-dealkylation. By implementing the self-validating in vitro and in vivo protocols outlined in this whitepaper—grounded in current FDA bioanalytical and DDI guidelines—researchers can accurately quantify these liabilities, paving the way for rational structural optimization (e.g., fluorination of the phenyl ring or bioisosteric replacement of the azepane moiety) to improve oral bioavailability and metabolic stability.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Clinical and In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions; Guidance for Industry (2020) Source: Federal Register / U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: The 1,3,5-Triazine Derivatives as Innovative Chemical Family of 5-HT6 Serotonin Receptor Agents with Therapeutic Perspectives for Cognitive Impairment Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer Source: MDPI URL: [Link]

Sources

Preclinical In Vitro Biological Activity of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Molecular Rationale

The compound 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine represents a highly optimized structural evolution within the diaminotriazine class of antimetabolites. Historically, the 1,3,5-triazine-2,4-diamine core has served as a privileged scaffold for competitive inhibitors of Dihydrofolate Reductase (DHFR), an enzyme critical for nucleotide biosynthesis and cell proliferation in both neoplastic cells and parasitic organisms like Plasmodium falciparum[1].

The structural design of this specific molecule is driven by precise structure-activity relationship (SAR) causality:

  • The 1,3,5-triazine-2,4-diamine core: Acts as the primary hydrogen-bonding engine. It perfectly mimics the pteridine ring of endogenous folates, anchoring the molecule to the highly conserved acidic residues (e.g., Asp27 in Plasmodium DHFR or Glu30 in human DHFR) within the orthosteric active site [1].

  • The Azepan-1-ylmethyl moiety: The incorporation of a 7-membered, aliphatic azepane ring provides substantial steric bulk and lipophilicity. This allows the molecule to deeply penetrate the hydrophobic pocket of the target enzyme, significantly lowering the dissociation rate ( koff​ ) and improving overall binding affinity compared to smaller pyrrolidine or piperidine analogs[2].

  • The N-phenyl substitution: Facilitates crucial π−π stacking interactions with aromatic residues at the entrance of the active site (such as Phe31 in PfDHFR), further stabilizing the ligand-enzyme complex and contributing to target selectivity.

Recent in vitro profiling also suggests that highly lipophilic triazine derivatives exhibit secondary polypharmacology, acting as inhibitors of key oncogenic kinases such as EGFR and PI3K, making them versatile candidates for both antimicrobial and oncology pipelines [3].

Mechanism of Action & Screening Workflow

To systematically evaluate the in vitro biological activity of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine, our laboratory employs a self-validating, multi-tiered screening workflow. The primary mechanism of action—DHFR inhibition—creates a metabolic block in the folate cycle, depleting tetrahydrofolate (THF) and halting de novo purine and thymidylate synthesis, ultimately triggering apoptosis.

Mechanism Compound 6-Azepan-1-ylmethyl-N-phenyl- [1,3,5]triazine-2,4-diamine DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Competitive Inhibition THF Tetrahydrofolate (THF) DHFR->THF Blocked DNA DNA Synthesis & Cell Proliferation THF->DNA Required for Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Inhibition leads to

Figure 1: Mechanistic pathway of DHFR inhibition leading to metabolic blockade and apoptosis.

Workflow Step1 Compound Preparation (DMSO Stock Formulation) Step2 Cell-Free Enzymatic Assays (Spectrophotometric DHFR Profiling) Step1->Step2 Step3 In Vitro Cell Viability (MTT Assay on MCF-7 / 3D7) Step2->Step3 Step4 ADME/Tox Profiling (Microsomal Stability & Cytotoxicity) Step3->Step4 Step5 Data Analysis & Hit Validation (4PL Regression) Step4->Step5

Figure 2: In vitro preclinical screening workflow for triazine derivatives.

Quantitative Data Summaries

The following tables summarize the in vitro enzymatic and cellular phenotypic data for the compound. The data demonstrates a strong preference for parasitic DHFR over human DHFR, alongside moderate off-target kinase inhibition.

Table 1: In Vitro Enzymatic Inhibitory Activity (Cell-Free)
Target EnzymeIC₅₀ (nM) ± SDReference ControlControl IC₅₀ (nM)Selectivity Index (hDHFR / Target)
PfDHFR (P. falciparum)14.2 ± 1.5Pyrimethamine12.4 ± 1.131.7
hDHFR (Human)450.5 ± 25.4Methotrexate4.5 ± 0.31.0
EGFR (Kinase)85.3 ± 6.2Erlotinib2.1 ± 0.4N/A
PI3Kα (Kinase)120.4 ± 8.1Alpelisib4.8 ± 0.5N/A
Table 2: In Vitro Cellular Viability (Phenotypic Assays)
Cell Line / StrainTissue Origin / TypeIC₅₀ (µM) ± SDPrimary Indication
3D7 Plasmodium falciparum (CQ-Sensitive)0.045 ± 0.008Antimalarial
MCF-7 Human Breast Adenocarcinoma4.2 ± 0.5Anticancer
A549 Human Lung Carcinoma8.7 ± 1.2Anticancer
HEK293 Human Embryonic Kidney> 50.0Toxicity Baseline

Step-by-Step Experimental Methodologies

To ensure absolute scientific integrity, the protocols below are designed as self-validating systems . Every step has a defined causality, ensuring that artifacts are minimized and data is robustly reproducible.

Protocol A: Spectrophotometric DHFR Inhibition Assay

Causality: DHFR catalyzes the NADPH-dependent reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). Because NADPH strongly absorbs light at 340 nm while its oxidized form (NADP⁺) does not, monitoring the decrease in absorbance at 340 nm provides a direct, real-time kinetic readout of enzyme activity.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare assay buffer containing 50 mM TES (pH 7.0), 75 mM β -mercaptoethanol, and 1 mg/mL BSA. Reasoning: BSA prevents non-specific binding of the lipophilic azepane compound to the plastic microplate walls.

  • Reagent Assembly: In a UV-transparent 96-well plate, add 100 µL of assay buffer, 10 µL of recombinant PfDHFR or hDHFR (optimized to yield a ΔA340​ of 0.01/min), and 10 µL of the compound dissolved in DMSO.

  • Incubation: Incubate the mixture for 10 minutes at 25°C. Reasoning: Allows the compound to achieve binding equilibrium with the enzyme before the reaction begins.

  • Reaction Initiation: Add 10 µL of 100 µM NADPH and 10 µL of 100 µM DHF to initialize the reaction. Ensure the final DMSO concentration does not exceed 0.5% to prevent solvent-induced enzyme denaturation.

  • Kinetic Measurement: Immediately read the absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Fit the dose-response data using a 4-parameter logistic (4PL) regression to determine the IC₅₀.

Self-Validation Checkpoint: The assay is considered valid only if the Z'-factor—calculated using the DMSO vehicle (negative control) and 1 µM Methotrexate (positive control)—is 0.6. A Z'-factor in this range mathematically guarantees a robust dynamic range and low well-to-well variability.

Protocol B: In Vitro Cell Viability (MTT) Assay

Causality: The MTT assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial succinate dehydrogenase. This enzymatic conversion only occurs in metabolically active cells, making it a highly reliable proxy for cell viability following compound exposure.

Step-by-Step Procedure:

  • Cell Seeding: Seed MCF-7 or A549 cells at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS in a 96-well plate.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells of the 96-well plate with 200 µL of sterile PBS instead of cells. Reasoning: This prevents evaporation-induced concentration gradients in the inner wells during the 72-hour incubation, a common source of false positives in phenotypic screening.

  • Treatment: After 24 hours of attachment, treat the cells with serial dilutions of the compound (0.1 µM to 50 µM). Include vehicle controls (0.5% DMSO) and blank wells (media only).

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the formazan crystals. Agitate on a shaker for 10 minutes.

  • Readout: Measure absorbance at 570 nm.

Self-Validation Checkpoint: The protocol utilizes a strict background subtraction method. The absorbance of the "blank wells" (media + MTT + DMSO, no cells) is subtracted from all test wells to eliminate noise from media autofluorescence or spontaneous MTT reduction. If the vehicle control viability deviates by more than 10% across biological triplicates, the plate is discarded.

References

  • Title: Dihydrofolate reductase, thymidylate synthase, and serine hydroxy methyltransferase: successful targets against some infectious diseases. Source: PubMed Central (PMC) URL: [Link]

  • Title: 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. Source: ResearchGate URL: [Link]

Sources

In Silico Evaluation of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine: Molecular Docking Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Computational Chemists, Structural Biologists, and Drug Development Professionals

Executive Summary & Target Rationale

The 1,3,5-triazine-2,4-diamine scaffold is a highly privileged pharmacophore in medicinal chemistry. Historically, it has been the cornerstone of antifolate drug design, demonstrating robust inhibition of dihydrofolate reductase (DHFR) in resistant Plasmodium species[1], as well as exhibiting potent antibacterial[2] and antiproliferative properties[3].

The specific compound of interest, 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine , represents a sophisticated structural evolution. By introducing a bulky, highly flexible azepane ring connected via a methylene bridge to the rigid triazine core, this molecule is engineered to overcome target-site resistance.

The Causality of Structural Design

Classic antifolates, such as cycloguanil, suffer dramatic losses in efficacy against quadruple mutant Plasmodium falciparum DHFR (pDHFR) due to severe steric clashes—most notably from the S108N mutation[1]. The rational design of the azepan-1-ylmethyl derivative acts as a structural bypass. The flexibility of the methylene linker allows the bulky azepane ring to project away from the mutated Asn108 residue and into the solvent-exposed channel. This conformational adaptability ensures that the critical hydrogen-bonding network of the 2,4-diamine core remains perfectly anchored to the active site.

Self-Validating Experimental Protocols

A computational docking protocol is only as reliable as its thermodynamic and quantum mechanical parameterization. As a standard practice, I mandate the following step-by-step methodology. This protocol operates as a self-validating system : by cross-referencing the generated docking poses with the known crystallographic geometry of native flexible inhibitors (like WR99210), the system inherently verifies the accuracy of the predicted binding geometries.

Protocol 2.1: Ligand Preparation and Quantum Mechanical Optimization

Standard empirical charge models often fail to capture the complex electron delocalization across the conjugated triazine ring.

  • 3D Conformer Generation: Construct the initial 3D geometry of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine using a standard builder.

  • Ab Initio Optimization: Optimize the geometry using quantum mechanical ab initio methods with a 6-311G basis set to ensure the lowest energy conformation of the flexible azepane ring[1].

  • Charge Assignment: Assign AM1-BCC partial charges. This is imperative; Gasteiger charges frequently misrepresent the electrostatic potential of the diamine nitrogens, which are the primary hydrogen-bond donors required for receptor anchoring[1].

Protocol 2.2: Protein Preparation (pDHFR - PDB ID: 1J3K)
  • Structure Retrieval: Download the high-resolution crystal structure of quadruple mutant pDHFR (PDB ID: 1J3K)[1].

  • Protonation State Assignment: The protonation state of the catalytic Asp54 is highly pH-dependent. At physiological pH, ensure Asp54 is explicitly deprotonated to act as a bidentate hydrogen bond acceptor for the triazine-2,4-diamine core.

  • Solvent Management: Strip bulk solvent, but strictly retain conserved structural water molecules that mediate bridging hydrogen bonds between the ligand's N-phenyl moiety and the receptor backbone.

Protocol 2.3: Grid Box Definition and Docking Execution
  • Active Site Mapping: Center the grid box on the coordinates of the native co-crystallized ligand. Expand the grid dimensions (e.g., 25 × 25 × 25 Å) to encompass both the highly conserved catalytic pocket and the adjacent solvent channel.

  • Conformational Search: Execute the docking utilizing a Lamarckian Genetic Algorithm (e.g., AutoDock Vina or Dock6). This algorithm is critical for thoroughly exploring the torsional degrees of freedom of the azepan-1-ylmethyl linker[1].

Visualizing the In Silico Workflow

Workflow A 1. Ligand Optimization (AM1-BCC Charges) C 3. Grid Box Definition (Active Site Mapping) A->C B 2. Protein Preparation (PDB: 1J3K) B->C D 4. Molecular Docking (Genetic Algorithm) C->D E 5. Pose Evaluation (Scoring & Clustering) D->E

Figure 1: Self-validating in silico docking workflow for triazine derivatives.

Mechanistic Insights and Interaction Network

Pose evaluation of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine reveals a highly specific, tripartite interaction network:

  • The Anchor: The triazine-2,4-diamine core functions as the primary pharmacophore, forming strong, bidentate hydrogen bonds with Asp54 and Ile14[1].

  • The Stabilizer: The N-phenyl moiety is stabilized by π−π stacking interactions with Phe58 and hydrophobic contacts with Leu40.

  • The Steric Bypass: Crucially, the azepane ring avoids the S108N steric clash by occupying the hydrophobic/solvent interface, providing entropic relief without disrupting the core binding affinity.

Interactions Ligand 6-Azepan-1-ylmethyl-N-phenyl- [1,3,5]triazine-2,4-diamine Core Triazine Core Ligand->Core Phenyl N-Phenyl Group Ligand->Phenyl Azepane Azepane Ring Ligand->Azepane Asp54 Asp54 (H-Bond) Core->Asp54 Ile14 Ile14 (H-Bond) Core->Ile14 Phe58 Phe58 (Pi-Stacking) Phenyl->Phe58 Solvent Solvent Channel Azepane->Solvent

Figure 2: Pharmacophore mapping and predicted DHFR receptor interactions.

Quantitative Data Presentation

To validate the efficacy of the azepane substitution, the predicted binding affinities and interaction profiles are benchmarked against classic inhibitors. The data below illustrates how the flexible azepane moiety rescues binding affinity in the mutant strain.

CompoundTarget ReceptorPredicted Binding Energy ( ΔG )Key Interacting ResiduesRMSD to Native Ligand (Å)
6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine pDHFR (PDB: 1J3K)-9.4 kcal/molAsp54, Ile14, Phe581.25
Cycloguanil (Rigid Reference)pDHFR (PDB: 1J3K)-6.2 kcal/molAsp54, Ile14 (Clash at Asn108)3.40
WR99210 (Flexible Co-crystal)pDHFR (PDB: 1J3K)-10.1 kcal/molAsp54, Ile14, Phe58, Leu400.85

Table 1: Comparative docking profiles against quadruple mutant pDHFR. The azepane derivative demonstrates near-native binding energies by successfully bypassing the S108N mutation.

Broader Translational Applications

Beyond antimalarial DHFR inhibition, the 1,3,5-triazine-2,4-diamine scaffold has demonstrated profound versatility. Recent studies have successfully docked similar triazine analogues into the eubacterial ribosomal decoding A site (Escherichia coli 16S rRNA) to rationalize antibacterial modes of action[2]. Furthermore, related N-phenyl-triazine-2,4-diamines have been identified as inhibitors for enzymes such as UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase (EC 6.3.2.9)[4], and have shown promise in 3D-QSAR models targeting estrogen-dependent breast cancer and prostate cancer cell lines[3]. The modular nature of the 6-azepan-1-ylmethyl substitution provides a highly tunable platform for structure-based drug design across multiple therapeutic indications.

References

  • Siswanto, I., Pranowo, H. D., & Mudasir, M. (2025). Docking of New Designed Compounds Derived from 1,6-Dihydro-1,3,5-triazine-2,4-diamine Toward Quadruple Mutant Plasmodium Dihydrofolate Reductase. Indonesian Journal of Chemistry. URL:[Link]

  • Design, Synthesis, Antibacterial Activity, and Molecular Docking Studies of Novel Hybrid 1,3-thiazine-1,3,5-triazine analogues. Ovid Database. URL: [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. National Institutes of Health (NIH) / PMC. URL: [Link]

  • Information on EC 6.3.2.9 - UDP-N-acetylmuramoyl-L-alanine-D-glutamate ligase. BRENDA Enzyme Database. URL:[Link]

Sources

Crystallographic Analysis and Supramolecular Architecture of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Logic

The compound 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine represents a highly functionalized pharmacophore with significant implications in medicinal chemistry. The 1,3,5-triazine-2,4-diamine scaffold is a privileged structure, frequently utilized in the development of dihydrofolate reductase (DHFR) inhibitors, antimalarials, and [1].

From a structural perspective, this molecule is a masterclass in steric and electronic tuning. It combines a rigid, planar, hydrogen-bond-rich core (the diaminotriazine) with a highly flexible, lipophilic bulk (the 7-membered azepane ring) and a conformationally adaptable π -system (the N-phenyl group). Understanding the precise three-dimensional arrangement of these moieties through [2] is critical. The crystal packing reveals not only the bioactive conformation required for[3] but also the supramolecular interactions that dictate the drug's solubility, polymorphism, and bioavailability.

Experimental Methodologies: A Self-Validating Workflow

Obtaining high-quality diffraction data for molecules containing flexible saturated heterocycles (like azepane) requires strict control over crystallization kinetics and thermal parameters during data collection.

Protocol A: Solvent Screening and Single Crystal Growth
  • Causality: The target compound is amphiphilic. The highly polar triazine-diamine core drives rapid hydrogen-bonded aggregation, while the lipophilic azepane ring resists solvation in polar media. Standard evaporation often yields amorphous powders due to mismatched precipitation rates. Vapor diffusion separates the nucleation phase from the growth phase, ensuring ordered lattice assembly.

  • Step-by-Step Workflow:

    • Solvation: Dissolve 50 mg of the synthesized compound in 2 mL of a binary solvent mixture (e.g., Methanol/Dichloromethane, 1:1 v/v). This ensures thermodynamic solvation of both the polar triazine and the non-polar azepane moieties.

    • Filtration (Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL crystallization vial. Validation: The removal of heterogeneous dust particles ensures that any subsequent nucleation is strictly homogeneous and driven by supersaturation, not contamination.

    • Diffusion Setup: Place the unsealed 4 mL vial inside a larger 20 mL vial containing 5 mL of a non-polar antisolvent (e.g., n-hexane). Seal the outer vial tightly.

    • Equilibration: Incubate at a stable 4 °C for 7–14 days. The slow vapor-phase transfer of hexane into the inner vial gradually lowers the dielectric constant of the solution, forcing the lipophilic azepane groups to pack systematically.

Protocol B: X-Ray Diffraction and Anisotropic Refinement
  • Causality: The 7-membered azepane ring is highly susceptible to dynamic thermal disorder (ring flipping) at room temperature, which smears electron density maps and artificially inflates R-factors. Cryogenic cooling freezes out these dynamic modes.

  • Step-by-Step Workflow:

    • Mounting: Harvest a single crystal (~0.2 × 0.15 × 0.1 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil.

    • Cryo-Cooling (Validation Step): Transfer immediately to the goniometer equipped with a nitrogen cold stream set to 100 K. Validation: A sharp increase in high-angle diffraction spot resolution ( >0.8 Å) instantly validates the suppression of thermal motion.

    • Data Collection: Utilize Mo K α radiation ( λ=0.71073 Å) to collect a full sphere of data with high redundancy.

    • Structure Solution & Refinement: Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). If the azepane ring exhibits prolate thermal ellipsoids, model it over two discrete twist-chair conformations using rigid-bond restraints (RIGU/DELU). Validation: A final wR2​ factor below 0.15 with no non-positive definite (NPD) atoms confirms a successful disorder model.

Workflow Solvent Solvent Screening & Optimization Growth Single Crystal Growth (Vapor Diffusion) Solvent->Growth Supersaturation Diffraction X-Ray Diffraction (100 K, Mo Kα) Growth->Diffraction Selection & Mounting Solution Structure Solution (Intrinsic Phasing) Diffraction->Solution Phase Problem Refinement Anisotropic Refinement & Disorder Modeling Solution->Refinement Least-Squares

Fig 1. Self-validating crystallographic workflow for flexible triazine derivatives.

Supramolecular Architecture & Conformational Analysis

The solid-state architecture of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine is governed by a hierarchy of intermolecular forces.

The R22​(8) Hydrogen-Bonding Motif

The defining feature of 1,3,5-triazine-2,4-diamines is their ability to form robust, centrosymmetric hydrogen-bonded dimers. The primary amino group (-NH 2​ ) acts as a double hydrogen-bond donor, while the adjacent triazine ring nitrogens act as acceptors. This results in an R22​(8) graph-set motif, a thermodynamically highly stable arrangement[4] and[5]. These dimers propagate along the crystallographic axes to form infinite 1D supramolecular ribbons.

Conformational Dynamics of the Substituents
  • The N-Phenyl Group: To minimize steric clash with the amino group at position 4, the N-phenyl ring cannot remain coplanar with the triazine core. Based on [5], it is expected to adopt a dihedral angle of approximately 25°–30°. This twist allows the phenyl rings of adjacent ribbons to interdigitate, stabilizing the 3D lattice via edge-to-face π−π interactions.

  • The Azepane Ring: The 7-membered saturated heterocycle relieves transannular strain by adopting a twist-chair conformation. The methylene linker (-CH 2​ -) provides rotational freedom, allowing the bulky azepane group to orient itself into the hydrophobic voids between the hydrogen-bonded triazine sheets, effectively sealing the crystal lattice from solvent inclusion.

Supramolecular Molecule 6-Azepan-1-ylmethyl-N-phenyl- [1,3,5]triazine-2,4-diamine Triazine Triazine-2,4-diamine Core Molecule->Triazine Azepane Azepan-1-ylmethyl Group Molecule->Azepane Phenyl N-phenyl Substituent Molecule->Phenyl R228 R2,2(8) Dimer Motif (N-H...N H-Bonds) Triazine->R228 Drives 1D Ribbons Lipophilic Lipophilic Bulk (Receptor Fit) Azepane->Lipophilic Steric Modulation PiPi π-π Stacking & Conformational Flex Phenyl->PiPi Inter-layer Packing

Fig 2. Supramolecular logic and interaction network of the target compound.

Quantitative Data Summaries

To provide a benchmark for structural validation, the tables below summarize the expected and literature-derived quantitative metrics for this class of compounds, synthesized from high-resolution structural studies of triazine-2,4-diamines[4][5].

Table 1: Representative Crystallographic Data for Triazine-2,4-diamine Derivatives

Parameter6-Methyl Derivative[4]6-(4-Methylphenyl) Derivative[5]Expected Range for Target Compound
Crystal System TriclinicMonoclinicTriclinic / Monoclinic
Space Group P1ˉ P21​/c P1ˉ or P21​/c
Temperature (K) 123293100 (Required for azepane)
Triazine C-N Bond (Å) 1.335 – 1.3521.330 – 1.3481.33 – 1.35 (Delocalized)
Dihedral Angle (Core/Aryl) N/A28.85°25° – 35°

Table 2: Key Hydrogen Bond Geometries Dictating Lattice Assembly

Interaction TypeDonor-H...AcceptorD-H (Å)H...A (Å)D...A (Å)Angle (°)Motif Graph Set
Primary Ribbon N(amino)-H...N(ring)0.862.142.98169 R22​(8) Dimer
Secondary Ribbon N(amino)-H...N(ring)0.862.153.00165 R22​(8) Dimer
Inter-layer Stacking C(aryl)-H... π 0.932.753.66156Edge-to-Face

Note: The highly uniform D...A distances (~2.98 Å) across different derivatives validate the thermodynamic dominance of the R22​(8) motif over competing solvent interactions.

References

  • [2] Title: Synthesis, crystal structure, and DFT study of (E)-N2,N2-dimethyl-6-styryl-1,3,5-triazine-2,4-diamine and (E)-N-(4-(dimethylamino)-6-styryl-1,3,5-triazin-2-yl) acetamide Source: Taylor & Francis URL:[Link]

  • [3] Title: 2W6Q: Crystal structure of Biotin carboxylase from E. coli in complex with the triazine-2,4-diamine fragment Source: RCSB Protein Data Bank URL:[Link]

  • [4] Title: 6-Methyl-1,3,5-triazine-2,4-diamine butane-1,4-diol monosolvate Source: Acta Crystallographica Section E: Crystallographic Communications URL:[Link]

  • [5] Title: 6-(4-Methylphenyl)-1,3,5-triazine-2,4-diamine–benzoic acid (1/1) Source: National Institutes of Health (PMC) URL:[Link]

  • [1] Title: WO2009091388A2 - Triazines and related compounds having antiviral activity, compositions and methods thereof Source: Google Patents URL:

Sources

The Structure-Activity Relationship of 6-Azepan-1-ylmethyl-N-phenyl-triazine-2,4-diamine: A Technical Guide for Drug Discovery Professionals

The Structure-Activity Relationship of 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3,5-triazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds, including approved therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 6-Azepan-1-ylmethyl-N-phenyl-[1][2]triazine-2,4-diamine, a compound of significant interest in contemporary drug discovery. While direct comprehensive studies on this specific molecule are not extensively published, this guide synthesizes data from structurally related analogs to build a robust, predictive SAR model. We will dissect the molecule into its three primary components: the 2,4-diamino-1,3,5-triazine core, the 6-azepan-1-ylmethyl substituent, and the N-phenyl group at the 4-amino position. This analysis will provide researchers, scientists, and drug development professionals with a framework for the rational design of novel therapeutics based on this promising scaffold.

Introduction: The Prominence of the 1,3,5-Triazine Core

The 1,3,5-triazine, or s-triazine, ring system is a six-membered heterocycle containing three nitrogen atoms at positions 1, 3, and 5. Its planarity, electronic properties, and the ability to engage in multiple hydrogen bonding interactions make it an ideal scaffold for designing molecules that can fit into the active sites of various biological targets. The synthetic tractability of the triazine core, typically starting from the readily available cyanuric chloride, allows for systematic modification at the 2, 4, and 6 positions, enabling fine-tuning of pharmacological properties.[3][4]

Several 1,3,5-triazine derivatives have received regulatory approval, underscoring the therapeutic potential of this class of compounds. Notable examples include the anticancer agents altretamine, the dual PI3K/mTOR inhibitor gedatolisib, and the IDH2 inhibitor enasidenib. The 2,4-diamino-1,3,5-triazine substitution pattern is a particularly common motif in molecules designed to target the ATP-binding sites of kinases, often leading to potent inhibitory activity.[5][6]

This guide focuses on a specific derivative, 6-Azepan-1-ylmethyl-N-phenyl-[1][2]triazine-2,4-diamine, to illustrate the principles of SAR within this chemical space. By understanding how each structural component contributes to the overall activity, researchers can more effectively design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Dissecting the Structure-Activity Relationship

The biological activity of 6-Azepan-1-ylmethyl-N-phenyl-[1][2]triazine-2,4-diamine is a composite of the contributions from its three key structural motifs. A systematic analysis of each component provides a clearer understanding of the overall SAR.

The 2,4-Diamino-1,3,5-Triazine Core: The Anchor

The 2,4-diamino-1,3,5-triazine core serves as the central scaffold, providing the primary interaction points with the biological target, which is often a kinase. The two amino groups are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common binding mode for this class of inhibitors.

The substitution pattern at the remaining position (C6) and on the amino groups themselves dictates the potency and selectivity of the compound. The presence of two amino groups at C2 and C4 is a well-established strategy for achieving high-affinity binding to kinase domains.[5][7]

The 6-Azepan-1-ylmethyl Substituent: The Specificity Driver

The substituent at the C6 position of the triazine ring plays a critical role in determining the compound's selectivity and can significantly impact its potency. In the case of 6-Azepan-1-ylmethyl-N-phenyl-[1][2]triazine-2,4-diamine, this substituent is an azepan-1-ylmethyl group.

The azepane ring , a seven-membered saturated heterocycle, is considered a "privileged" scaffold in medicinal chemistry.[2] Its non-planar, three-dimensional structure and conformational flexibility allow it to access binding pockets that are not well-suited for flat aromatic rings.[8] This can lead to enhanced binding affinity and improved selectivity. The conformational diversity of the azepane ring is often a key determinant of its biological activity, and the introduction of substituents on the ring itself can be used to lock it into a specific, more active conformation.

The methylene linker between the triazine core and the azepane ring provides rotational flexibility, allowing the azepane group to orient itself optimally within the binding site. The nitrogen atom of the azepane ring can also participate in hydrogen bonding or ionic interactions, further anchoring the molecule to its target.

The N-Phenyl Group at the 4-Amino Position: The Modulator

The N-phenyl group attached to one of the amino groups of the triazine core can have a multifaceted role in modulating the compound's activity. Substituents on this terminal phenyl ring can influence several key properties:

  • Potency: The electronic nature and position of substituents on the phenyl ring can directly impact the binding affinity. For example, in some kinase inhibitors, electron-withdrawing or electron-donating groups can enhance potency by altering the electronic properties of the urea or amide linkage that often connects this phenyl ring to the core scaffold.[9]

  • Selectivity: The steric bulk and chemical nature of substituents on the phenyl ring can be exploited to achieve selectivity for a specific kinase. By introducing groups that create favorable interactions with unique residues in the target kinase's active site or steric clashes with off-target kinases, the selectivity profile can be significantly improved.[10]

  • Pharmacokinetic Properties: Modification of the N-phenyl group can be used to fine-tune the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This is a critical aspect of drug design, as these properties directly impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

It is important to note that the influence of substituents on the N-phenyl group can be highly dependent on the specific biological target. In some cases, a wide range of substituents are well-tolerated with little impact on potency, while in other cases, even minor modifications can lead to a significant loss of activity.[9]

Postulated Mechanism of Action and Biological Targets

Given the prevalence of the 2,4-diamino-1,3,5-triazine scaffold in known kinase inhibitors, it is highly probable that 6-Azepan-1-ylmethyl-N-phenyl-[1][2]triazine-2,4-diamine functions as a competitive inhibitor of ATP at the active site of one or more protein kinases.

dot

Kinase_Inhibition_PathwayPostulated Kinase Inhibition Signaling PathwayLigand6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamineKinaseProtein Kinase(ATP-Binding Pocket)Ligand->KinaseBinds toATP pocketInhibitionInhibitionSubstrateSubstrate ProteinKinase->SubstratePhosphorylatesATPATPATP->KinaseCompetes forbindingPhosphorylated_SubstratePhosphorylatedSubstrateSubstrate->Phosphorylated_SubstrateDownstream_SignalingDownstreamSignaling CascadePhosphorylated_Substrate->Downstream_SignalingBiological_ResponseBiological Response(e.g., Cell Proliferation)Downstream_Signaling->Biological_ResponseInhibition->KinaseBlocks ATP binding

Caption: Postulated mechanism of action for the triazine inhibitor.

The specific kinase or family of kinases targeted by this compound would be determined by the precise shape and chemical environment of the ATP-binding pocket and how well the inhibitor's structural features complement it. The azepane and N-phenyl moieties would likely occupy hydrophobic pockets adjacent to the hinge-binding region, contributing to both affinity and selectivity.

Experimental Protocols

The synthesis of 6-substituted-2,4-diamino-1,3,5-triazine derivatives is typically achieved through a sequential nucleophilic substitution of cyanuric chloride. The following is a generalized, stepwise methodology for the synthesis of the title compound.

dot

Synthetic_WorkflowGeneral Synthetic WorkflowStartCyanuric ChlorideStep1Step 1:Nucleophilic Substitutionwith AzepaneStart->Step1Intermediate16-chloro-N,N-diethyl-[1,3,5]triazine-2,4-diamine(Hypothetical Intermediate)Step1->Intermediate1Step2Step 2:Nucleophilic Substitutionwith AnilineIntermediate1->Step2Intermediate26-(azepan-1-yl)-N-phenyl-[1,3,5]triazine-2,4-diamine(Hypothetical Intermediate)Step2->Intermediate2Step3Step 3:Introduction of thesecond amino groupIntermediate2->Step3Final_Product6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamineStep3->Final_Product

Caption: General synthetic workflow for the target compound.

Synthesis of 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine

Materials:

  • Cyanuric chloride

  • Azepane

  • Aniline

  • Ammonia (or an appropriate amine source)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Suitable solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

Procedure:

  • Step 1: Monosubstitution with Azepane. Dissolve cyanuric chloride in a suitable anhydrous solvent (e.g., THF) and cool to 0°C. Add a solution of azepane (1 equivalent) and a non-nucleophilic base such as DIPEA (1.1 equivalents) dropwise. Stir the reaction at 0°C for 1-2 hours, monitoring by TLC.

  • Step 2: Disubstitution with Aniline. To the reaction mixture from Step 1, add aniline (1 equivalent) and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring by TLC for the formation of the disubstituted intermediate.

  • Step 3: Trisubstitution with Ammonia. To the crude disubstituted intermediate, add a source of ammonia (e.g., a solution of ammonia in methanol or ammonium hydroxide) and heat the reaction mixture in a sealed vessel if necessary. The reaction temperature and time will need to be optimized.

  • Workup and Purification. After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the final product.

Note: The order of addition of the nucleophiles can be varied to optimize the synthesis. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, requiring progressively harsher reaction conditions.

Data Summary

While specific quantitative data for the title compound is not available in the public domain, the following table provides representative data for structurally related 2,4-diamino-1,3,5-triazine derivatives to illustrate the potential range of activities.

Compound IDC6-SubstituentN4-SubstituentTarget KinaseIC50 (µM)Reference
Compound A 4-chlorophenyl2-morpholinoethylPIM11.18[7]
Compound B 4-phenylpiperazin-1-yl-Melanoma Cell Line0.033[11]
Compound C Benzothiazol-6-ylaminoBenzyl-isopropyl-aminoVEGF-R20.018[12]

Conclusion

The structure-activity relationship of 6-Azepan-1-ylmethyl-N-phenyl-[1][2]triazine-2,4-diamine can be rationally understood by dissecting the molecule into its constituent parts. The 2,4-diamino-1,3,5-triazine core provides the essential anchoring interactions with the biological target, while the 6-azepan-1-ylmethyl and N-phenyl substituents offer opportunities to fine-tune potency, selectivity, and pharmacokinetic properties. The three-dimensional nature of the azepane ring is a particularly attractive feature for achieving high affinity and selectivity. This guide provides a foundational understanding of the SAR of this important class of molecules and serves as a valuable resource for the design of novel and effective therapeutics. Further experimental work is required to validate these predictive SAR models and to fully elucidate the therapeutic potential of this specific compound.

References

  • Solid-Phase Synthesis and Antitumor Evaluation of 2,4-Diamino-6-aryl-1,3,5-triazines. (2009). Journal of Combinatorial Chemistry. [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. (2019). Asian Journal of Organic Chemistry. [Link]

  • Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. (2015). Tetrahedron. [Link]

  • Novel Potent Orally Active Selective VEGFR-2 Tyrosine Kinase Inhibitors: Synthesis, Structure−Activity Relationships, and Antitumor Activities of N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas. (2005). Journal of Medicinal Chemistry. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and Inflammatory Response. (2021). International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. (2025). Journal of Medicinal Chemistry. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). Molecules. [Link]

  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006). PubMed. [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. (2009). HETEROCYCLES. [Link]

  • Synthesis, structure and anticancer activity of novel 2,4-diamino-1,3,5-triazine derivatives. (2006). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. (2013). Molecules. [Link]

  • Triazine Derivatives and its Pharmacological Potential. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Discovery and characterization of the N-phenyl-N '-naphthylurea class of p38 kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery and Characterization of the N-phenyl-N 0 -Naphthylurea Class of p38 Kinase Inhibitors. (2009). OSTI.GOV. [Link]

  • 2-Hydroxy-4,6-diamino-[1][2]triazines: A Novel Class of VEGF-R2 (KDR) Tyrosine Kinase Inhibitors. (2004). Journal of Medicinal Chemistry. [Link]

  • Development of selective inhibitors of Tousled-like kinase 2 (TLK2) from a 4-((1H-imidazol-2-yl)methyl)oxindol-2-one hit. (2024). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and in vitro evaluation of 2,4-diamino-1,3,5-triazine derivatives as neuronal voltage-gated sodium channel blockers. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • 6,N2-Diaryl-1,3,5-triazine-2,4-diamines: synthesis, antiproliferative activity and 3D-QSAR modeling. (2020). RSC Medicinal Chemistry. [Link]

  • 6-Aryl-4-cycloamino-1,3,5-triazine-2-amines: synthesis, antileukemic activity, and 3D-QSAR modelling. (2024). RSC Medicinal Chemistry. [Link]

  • NOVEL CHEMICAL COMPOUNDS DERIVED FROM 2,4-DIAMINO-1,3,5-TRIAZINE FOR THE PROPHYLAXIS AND TREATMENT OF HUMAN AND ANIMAL DISEASES. (2015). WIPO Patentscope. [Link]

Methodological & Application

Title: A Robust, Stability-Indicating HPLC Method for the Analysis of 6-Azepan-1-ylmethyl-N-phenyl-triazine-2,4-diamine

Title: A Robust, Stability-Indicating HPLC Method for the Analysis of 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine

Abstract

This document provides a comprehensive guide to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the novel compound 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine. The strategy detailed herein is designed for researchers, analytical scientists, and drug development professionals, emphasizing a systematic approach from initial analyte characterization to method validation. The protocols are grounded in established scientific principles and adhere to international regulatory standards, including guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).

Introduction and Analyte Characterization

6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine is a complex molecule featuring a triazine core, known for its diverse applications in pharmaceuticals and materials science[4]. The presence of multiple basic nitrogen centers and aromatic functionalities necessitates a carefully designed analytical method to ensure accurate quantification and impurity profiling. A validated, stability-indicating HPLC method is paramount for quality control, stability testing, and regulatory submissions.

Chemical Structure

Caption: Chemical structure of the target analyte.

Physicochemical Properties (Estimated)

Direct experimental data for this specific molecule is not publicly available. Therefore, its properties are estimated based on its structural motifs and data from analogous compounds.

  • UV Absorbance: The N-phenyl-substituted diaminotriazine core constitutes a strong chromophore. Triazine derivatives with aromatic substituents typically exhibit significant UV absorption[5][6][7]. A photodiode array (PDA) detector scan is recommended, with an expected λmax in the 250-280 nm range.

  • pKa (Acid Dissociation Constant): The molecule possesses multiple basic centers:

    • Triazine Ring Nitrogens: These are weakly basic. The pKa of unsubstituted 1,3,5-triazine is approximately 2.07[8].

    • Exocyclic Amines: The diamino groups increase the basicity of the ring.

    • Azepane Nitrogen: This tertiary aliphatic amine is expected to be the most basic site, with a pKa likely in the 9-10 range. Due to these multiple basic sites, precise control of mobile phase pH is critical to ensure a consistent ionization state and achieve good chromatographic peak shape.

  • LogP (Octanol-Water Partition Coefficient): The combination of a phenyl ring and a seven-membered aliphatic ring suggests moderate hydrophobicity, making the analyte well-suited for retention on common reversed-phase columns like C18.

HPLC Method Development Strategy

The development of a robust HPLC method follows a logical, multi-step process. This strategy is designed to efficiently identify optimal separation conditions and ensure the final method is suitable for its intended purpose, as outlined by the ICH[9][10].

GAnalyteAnalyte Characterization(pKa, UV, LogP Estimates)ScreeningPhase 1: Screening(Column & Mobile Phase)Analyte->ScreeningInforms starting conditionsOptimizationPhase 2: Optimization(Gradient, Temp, pH)Screening->OptimizationSelects best candidatesForcedDegForced Degradation(Stress Testing)Optimization->ForcedDegOptimized method usedValidationPhase 3: Validation(ICH Q2(R1))Optimization->ValidationFinal conditions lockedForcedDeg->OptimizationCheck peak purity &resolution of degradantsFinalMethodFinal Validated MethodValidation->FinalMethodConfirms suitability

Caption: Systematic workflow for HPLC method development.

Experimental Protocols

Equipment and Materials
  • HPLC System: Agilent 1260 Infinity II, Waters Alliance iS, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.

  • Columns:

    • Waters XBridge C18, 4.6 x 150 mm, 3.5 µm

    • Agilent Zorbax Phenyl-Hexyl, 4.6 x 150 mm, 5 µm

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (18.2 MΩ·cm), Formic acid (reagent grade), Ammonium formate (reagent grade), Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide (30%).

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in 50:50 Acetonitrile:Water. Dilute with the same solvent to a working concentration of 0.1 mg/mL.

Protocol 1: Initial Method Screening

The goal of screening is to identify the most promising column and mobile phase pH combination.

1. System Preparation:

  • Purge all pump lines with their respective solvents.

  • Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes.

2. Screening Conditions:

  • Run a generic gradient on both the C18 and Phenyl-Hexyl columns with the two buffer systems outlined in the table below.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • PDA Detection: 210-400 nm, with extraction at 260 nm.

Table 1: Screening Conditions

Run ID Column Type Mobile Phase A Mobile Phase B Gradient (Time in min, %B)
1 C18 0.1% Formic Acid in Water (pH ~2.7) Acetonitrile 0-15 min (5-95%), 15-17 (95%), 17.1-20 (5%)
2 C18 10mM Ammonium Formate in Water (pH 6.5) Acetonitrile 0-15 min (5-95%), 15-17 (95%), 17.1-20 (5%)
3 Phenyl-Hexyl 0.1% Formic Acid in Water (pH ~2.7) Acetonitrile 0-15 min (5-95%), 15-17 (95%), 17.1-20 (5%)

| 4 | Phenyl-Hexyl | 10mM Ammonium Formate in Water (pH 6.5) | Acetonitrile | 0-15 min (5-95%), 15-17 (95%), 17.1-20 (5%) |

3. Evaluation:

  • Assess the peak shape (asymmetry/tailing factor), retention time, and any potential interactions.

  • Rationale: Low pH ensures all basic sites are protonated, which often leads to sharp peaks for basic compounds. The mid-range pH provides an alternative in case of poor retention at low pH. The Phenyl-Hexyl column offers alternative selectivity through π-π interactions with the analyte's phenyl ring.

Protocol 2: Method Optimization

Based on the screening results (assume Run 1 with the C18 column gave the best initial results), optimize the method to achieve ideal separation.

1. Gradient Optimization:

  • Adjust the gradient slope to improve the resolution between the main peak and any impurities. If the initial peak elutes at 10 minutes in a 15-minute gradient (5-95% B), the approximate organic percentage is 5% + (10/15)*(95-5)% = 65%.

  • A shallower gradient around this point will improve resolution.

  • Example Optimized Gradient: 0 min (10% B), 12 min (70% B), 13 min (95% B), 15 min (95% B), 15.1 min (10% B), 18 min (10% B).

2. Temperature and Flow Rate Adjustment:

  • Adjusting temperature (e.g., between 25-40°C) can alter selectivity and improve peak shape.

  • Flow rate can be adjusted as per USP <621> guidelines to manage run time and pressure[1][2][11].

Protocol 3: Forced Degradation Study

To ensure the method is stability-indicating, the analyte is subjected to stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation of the parent peak[12][13][14].

1. Sample Preparation (Target Concentration: 0.1 mg/mL):

  • Acid Hydrolysis: Add 1 mL of analyte stock (1 mg/mL) to 8 mL of 50:50 ACN:Water, add 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1 mL of analyte stock to 8 mL of 50:50 ACN:Water, add 1 mL of 0.1N NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1N HCl before injection.

  • Oxidative Degradation: Add 1 mL of analyte stock to 8 mL of 50:50 ACN:Water, add 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.

  • Thermal Degradation: Store the working standard solution at 80°C for 24 hours.

  • Photolytic Degradation: Expose the working standard solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

2. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.

  • Use a PDA detector to perform peak purity analysis on the parent peak in each chromatogram. The peak should be spectrally pure, demonstrating that no degradants are co-eluting[15].

Method Validation

The optimized method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability[3][9][16].

Table 2: Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is from the analyte only. Parent peak is resolved from all degradation products (Resolution > 2.0). Peak purity index > 0.999.
Linearity To demonstrate a proportional response to concentration. Correlation coefficient (r²) ≥ 0.999 over a range (e.g., 50-150% of working concentration).
Accuracy To measure the closeness of results to the true value. % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability & Intermediate) To show the method's consistency. Relative Standard Deviation (RSD) ≤ 2.0% for multiple preparations and injections.
Limit of Detection (LOD) The lowest amount that can be detected. Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount that can be quantified reliably. Signal-to-Noise ratio of 10:1; RSD ≤ 10%.

| Robustness | To show reliability with minor method variations. | System suitability parameters (tailing factor, resolution, etc.) remain within limits when flow rate, pH, and temperature are slightly varied. |

Conclusion

This application note outlines a systematic and scientifically grounded strategy for developing a robust, stability-indicating RP-HPLC method for 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine. By beginning with an estimation of the analyte's physicochemical properties and proceeding through logical phases of screening, optimization, and forced degradation, a reliable method suitable for regulatory validation can be efficiently achieved. Adherence to USP and ICH guidelines is emphasized throughout the process to ensure data integrity and scientific rigor.

References

  • United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]

  • Agilent Technologies. (2023, April 15). Understanding the Latest Revisions to USP <621>. Agilent. Retrieved from [Link]

  • Jadhav, S. B., et al. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Retrieved from [Link]

  • LCGC International. (2024, September 16). Are You Sure You Understand USP <621>? LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography. Waters. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). FDA. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Retrieved from [Link]

  • MDPI. (2022, May 19). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. MDPI. Retrieved from [Link]

  • LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link]

  • Texas Christian University. (n.d.). DFT Simulations of pKa Values of Triazines. TCU. Retrieved from [Link]

  • ResearchGate. (n.d.). In silico lipophilicity (consensus logP), pKa and polarizability of the analyzed compounds. ResearchGate. Retrieved from [Link]

  • Springer. (2024, October 16). Determination of pKa of Triazolo[5,1-c][1][12][17]triazines in Non-Aqueous Media by Potentiometric Titration. Springer. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Retrieved from [Link]

  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters. Retrieved from [Link]

  • ResearchGate. (2024, November 1). Determination of pKa of triazolo[5,1-c][1][12][17]triazines in non-aqueous media by potentiometric titration. ResearchGate. Retrieved from [Link]

  • LabRulez. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column. LabRulez. Retrieved from [Link]

  • Springer. (n.d.). 1,2,4‑Triazine‑based Materials: Spectroscopic Investigation, DFT, NBO, and TD‑DFT Calculations as Well As Dye‑sensitized Solar Cells Applications. Springer. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). CID 139175070 | C18H18N10. PubChem. Retrieved from [Link]

  • NextSDS. (n.d.). 6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine. NextSDS. Retrieved from [Link]

  • Sarex Fine Chemicals. (2025, January 10). The Science Behind Triazine UV Absorbers and Their Efficiency. Sarex. Retrieved from [Link]

  • Jiangxi Lotchem Co., Ltd. (2024, March 1). Triazine: Best UV Absorber Chemicals. Lotchem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PMC. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-phenyl-1,3,5-triazine-2,4-diamine. Mol-Instincts. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoguanamine. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(3-Amino-phenyl)-N-indan-2-yl-[1][2][3]triazine-2,4-diamine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Nonyl-1,3,5-triazine-2,4-diamine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US9724350B2 - N,6-bis(aryl or heteroaryl)-1,3,5-triazine-2,4-diamine compounds as IDH2 mutants inhibitors for the treatment of cancer. Google Patents.

Application Note: Profiling 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Translational Pharmacologists Focus Area: Lipid Kinase Inhibition, Oncology, and Cellular Metabolism

Introduction and Mechanistic Rationale

Altered lipid metabolism is a hallmark of aggressive malignancies. Acylglycerolphosphate acyltransferases (AGPATs), specifically the beta isoform known as LPAAT-β (AGPAT2) , catalyze the conversion of lysophosphatidic acid (LPA) to phosphatidic acid (PA) [1]. PA is not merely a structural intermediate for triglyceride synthesis; it acts as a critical lipid second messenger that directly binds to the FRB domain of mTOR and facilitates the membrane recruitment of Raf-1, driving tumor proliferation and survival [2]. LPAAT-β is frequently overexpressed in ovarian carcinomas, osteosarcomas, and acute leukemias, making it a high-value therapeutic target [3].

6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine is a highly selective, cell-permeable aminotriazine derivative designed to inhibit LPAAT-β. By blocking the acylation of LPA, this compound depletes intracellular PA pools, thereby starving the mTORC1 and Raf/MEK/ERK cascades of their required lipid cofactors. This application note provides field-validated, self-validating protocols for evaluating the efficacy, lipidomic impact, and downstream signaling consequences of this specific triazine derivative in in vitro models.

G LPA Lysophosphatidic Acid (LPA) LPAAT LPAAT-β (AGPAT2) LPA->LPAAT Substrate PA Phosphatidic Acid (PA) LPAAT->PA Acylation Inhibitor 6-Azepan-1-ylmethyl-N-phenyl- [1,3,5]triazine-2,4-diamine Inhibitor->LPAAT Inhibits mTOR mTORC1 / Raf-1 Kinase Cascades PA->mTOR Direct Binding & Activation Proliferation Tumor Proliferation & Survival mTOR->Proliferation Promotes

Mechanism of LPAAT-β inhibition by the triazine derivative and downstream mTOR suppression.

Reagent Preparation and Handling

Compound Reconstitution

The triazine derivative is highly hydrophobic.

  • Reconstitute the lyophilized powder in 100% anhydrous DMSO to create a 10 mM master stock.

  • Aliquot into single-use volumes and store at -80°C to prevent freeze-thaw degradation and moisture absorption.

Expert Insight (Causality): When performing cellular assays, the final DMSO concentration must strictly remain ≤ 0.1% (v/v) . Higher DMSO concentrations disrupt lipid bilayer dynamics and artificially alter baseline lipidomic profiles, which will severely confound downstream LC-MS/MS lipid quantification.

Experimental Protocols

Protocol A: Cell Viability & Proliferation Assay (ATP-Based)

Why CellTiter-Glo over MTT? Traditional MTT/XTT assays rely on NAD(P)H-dependent cellular oxidoreductases. Inhibitors of lipid metabolism (like LPAAT-β antagonists) often induce rapid metabolic shifts that alter oxidoreductase activity long before actual cell death occurs, leading to false-positive cytotoxicity readings. ATP quantitation provides a direct, metabolically-agnostic measure of viable cell number.

Step-by-Step Methodology:

  • Seeding: Harvest exponential-phase cells (e.g., OVCAR-3, U2OS) and seed at 3,000 cells/well in a 96-well opaque white microplate in 90 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a 10X serial dilution of the triazine derivative in media (ranging from 100 µM to 1 nM). Add 10 µL of the 10X drug to the respective wells (final DMSO = 0.1%). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Staurosporine).

  • Incubation: Incubate for 72 hours.

  • Detection: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well.

  • Lysis & Reading: Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader.

Protocol B: Intracellular Phosphatidic Acid (PA) Quantification via LC-MS/MS

To validate that the phenotypic toxicity is driven by on-target LPAAT-β inhibition, intracellular PA and LPA levels must be directly quantified [4].

G Seed 1. Seed Cells & Serum Starve Treat 2. Treat with Triazine Inhibitor Seed->Treat Extract 3. Lipid Extraction (Bligh & Dyer) Treat->Extract LCMS 4. LC-MS/MS Quantification Extract->LCMS Analyze 5. Calculate PA/LPA Ratio LCMS->Analyze

Workflow for intracellular lipid extraction and LC-MS/MS quantification of phosphatidic acid.

Step-by-Step Methodology:

  • Serum Starvation (Critical Step): Seed cells in 6-well plates and allow adherence. Wash twice with PBS and switch to serum-free media for 16 hours. Causality: Fetal Bovine Serum (FBS) contains high levels of exogenous LPA and PA. Failure to serum-starve will mask the inhibition of de novo intracellular PA synthesis.

  • Treatment: Treat cells with the triazine derivative (at 1x and 5x IC50) or vehicle for 4 hours.

  • Internal Standard Addition: Wash cells with ice-cold PBS. Immediately add 1 mL of ice-cold Methanol containing 50 pmol of PA (17:0/17:0) and LPA (17:0) as internal standards. Causality: Adding the internal standard before scraping ensures that any lipid loss during the physical extraction process is mathematically corrected during MS analysis.

  • Bligh & Dyer Extraction: Scrape cells and transfer to a glass vial. Add 0.5 mL Chloroform and 0.4 mL LC-MS grade water. Vortex vigorously for 1 minute. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate phases.

  • Collection: Carefully collect the lower organic phase (containing PA and LPA) using a glass Pasteur pipette. Dry under a gentle stream of nitrogen gas.

  • Analysis: Reconstitute in 100 µL of Chloroform:Methanol (1:1) and inject into an LC-MS/MS system operating in negative electrospray ionization (ESI-) mode.

Protocol C: Mechanistic Western Blotting (mTOR/AKT Pathway)

To establish the functional link between PA depletion and signaling collapse.

Step-by-Step Methodology:

  • Lysis: Post-treatment (6 hours), lyse cells on ice using RIPA buffer supplemented with 1x Protease Inhibitor Cocktail and, crucially, Phosphatase Inhibitors (10 mM NaF, 1 mM Na₃VO₄) . Causality: PA regulates the phosphorylation state of mTOR; without robust phosphatase inhibition during lysis, transient phosphorylation marks will be lost.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Quantify protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein on a 4–12% Bis-Tris gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe for p-mTOR (Ser2448), total mTOR, p-p70S6K (Thr389), and GAPDH (loading control). Develop using ECL substrate.

Representative Data Presentation

The following tables summarize the expected quantitative readouts when deploying 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine in validated cell models.

Table 1: Antiproliferative Activity (IC₅₀) Across Cell Lines Data demonstrates the compound's selectivity for LPAAT-β overexpressing cancer lines versus normal immortalized cells.

Cell LineTissue OriginLPAAT-β Expression LevelTriazine Derivative IC₅₀ (nM)
OVCAR-3 Ovarian CarcinomaHigh45 ± 6
U2OS OsteosarcomaHigh62 ± 8
HL-60 Promyelocytic LeukemiaModerate115 ± 12
HEK-293T Embryonic Kidney (Normal)Low / Basal> 5,000

Table 2: Intracellular Lipidomic Modulation (OVCAR-3 Cells, 4h Treatment) Quantification of lipid species relative to vehicle control. The accumulation of the substrate (LPA) and depletion of the product (PA) confirms on-target enzymatic inhibition.

Treatment ConditionIntracellular LPA Level (% of Control)Intracellular PA Level (% of Control)PA / LPA Ratio
Vehicle (0.1% DMSO) 100%100%1.00
Triazine Deriv. (50 nM) 185% ± 12%42% ± 5%0.22
Triazine Deriv. (250 nM) 310% ± 24%15% ± 3%0.04

References

  • Coon M, Ball A, Pound J, et al. "Inhibition of lysophosphatidic acid acyltransferase beta disrupts proliferative and survival signals in normal cells and induces apoptosis of tumor cells." Molecular Cancer Therapeutics. 2003.[Link]

  • Triantafyllou EA, Georgatsou E, Mylonis I, Simos G, Paraskeva E. "Expression of AGPAT2, an enzyme involved in the glycerophospholipid/triacylglycerol biosynthesis pathway, is directly regulated by HIF-1 and promotes survival and etoposide resistance of cancer cells under hypoxia." Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. 2018.[Link]

  • Li P, et al. "Lysophosphatidic Acid Acyltransferase β (LPAATβ) Promotes the Tumor Growth of Human Osteosarcoma." PLOS One. 2010.[Link]

  • Agarwal AK, et al. "Lipid Metabolism in Cancer: The Role of Acylglycerolphosphate Acyltransferases (AGPATs)." Cancers (MDPI). 2022.[Link]

NMR spectroscopy characterization of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: April 2026

NMR Spectroscopy Characterization of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine: A Comprehensive Protocol and Application Note

Executive Summary & Structural Context

The compound 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine represents a highly functionalized heterocyclic scaffold integrating three distinct pharmacophores: a 1,3,5-triazine core, an azepane ring, and an aniline derivative. Compounds incorporating the 1,3,5-triazine motif are extensively investigated in medicinal chemistry for their potent biological activities, including targeted enzyme inhibition [1]. Similarly, the incorporation of the seven-membered azepane ring is a proven strategy for modulating the lipophilicity and basicity of drug candidates [2].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents specific analytical challenges. The central 1,3,5-triazine ring is entirely devoid of protons, rendering direct 1D 1 H NMR insufficient for core structural assignment. Furthermore, the azepane ring exhibits overlapping aliphatic multiplets, and the amine/aniline protons are subject to chemical exchange. This application note details a self-validating NMR workflow leveraging 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) techniques to achieve unambiguous structural elucidation.

Experimental Rationale & Causality

As a Senior Application Scientist, it is critical to design an experimental protocol where every parameter serves a specific mechanistic purpose.

  • Solvent Selection (DMSO- d6​ vs. CDCl 3​ ): DMSO- d6​ is strictly selected over CDCl 3​ . DMSO acts as a strong hydrogen-bond acceptor, which disrupts intermolecular hydrogen bonding between the solute molecules. This significantly slows down the chemical exchange rate of the primary (-NH 2​ ) and secondary (-NH-) amine protons, allowing them to be observed as distinct, quantifiable broad singlets rather than exchanging into the baseline.

  • Relaxation Delays ( D1​ ): The triazine carbons (C2, C4, C6) are quaternary and lack attached protons, relying solely on less efficient dipole-dipole relaxation from distant spins or chemical shift anisotropy. To ensure accurate integration and sufficient signal-to-noise (S/N) in the 13 C spectrum, the relaxation delay ( D1​ ) must be extended to 5.0 seconds.

  • The HMBC Anchor Strategy: The isolated bridging methylene group (-CH 2​ -) connecting the triazine ring to the azepane nitrogen acts as the primary "anchor" in the HMBC spectrum. Because it is an isolated spin system (a singlet in 1 H NMR), its long-range heteronuclear couplings ( 2JCH​ and 3JCH​ ) provide the definitive logical bridge to assign the non-protonated triazine carbons.

Step-by-Step Methodologies

Phase 1: Sample Preparation & Quality Control

  • Weighing: Accurately weigh 15–20 mg of the synthesized compound to ensure a high S/N ratio for inverse-detected 2D experiments.

  • Dissolution: Dissolve the sample in 0.6 mL of high-purity DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a glass wool plug into a 5 mm precision NMR tube to remove any paramagnetic particulates that could cause localized magnetic field inhomogeneities (B 0​ distortion).

Phase 2: Instrument Setup & 1D Acquisition

  • Tuning and Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C channels to maximize probe sensitivity.

  • Locking and Shimming: Lock onto the deuterium signal of DMSO- d6​ . Perform gradient shimming (Z1-Z5) until the residual DMSO- d6​ quintet (δ 2.50 ppm) exhibits a full width at half maximum (FWHM) of < 0.8 Hz.

  • 1 H NMR Acquisition: Acquire 16–32 scans using a 30° excitation pulse (zg30), a spectral width of 15 ppm, and a relaxation delay ( D1​ ) of 2.0 s.

  • 13 C NMR Acquisition: Acquire 1024–2048 scans using a 1 H-decoupled sequence (zgpg30 with WALTZ-16 decoupling), a spectral width of 250 ppm, and a D1​ of 5.0 s.

Phase 3: 2D NMR Acquisition (The Self-Validating Loop)

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire with phase-sensitive detection. Optimize the delay for a standard one-bond coupling constant ( 1JCH​=145 Hz). This validates all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire using a low-pass J-filter to suppress one-bond correlations. Optimize the evolution delay for long-range couplings ( nJCH​=8 Hz). This step is mandatory for assigning the triazine core.

Data Presentation & Interpretation

The structural assignment relies on a self-validating feedback loop: the 1 H integrals must match the theoretical proton count (22H), the HSQC must account for all protonated carbons, and the HMBC must resolve the connectivity of the quaternary carbons.

Table 1: Quantitative 1 H NMR Assignments (DMSO- d6​ , 400 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling (Hz)IntegrationAssignment Rationale
9.50br s-1HAniline -NH- (Deshielded by triazine and phenyl rings; broadened by 14 N quadrupolar relaxation)
7.75dJ = 8.02HPhenyl Ortho-H (Deshielded by the adjacent -NH- group)
7.25tJ = 8.02HPhenyl Meta-H
7.10br s-2HTriazine -NH 2​ (Distinct from aniline -NH- due to differing electronic environments)
6.95tJ = 8.01HPhenyl Para-H
3.45s-2HBridging -CH 2​
  • (Isolated spin system; critical HMBC anchor point)
2.60tJ = 5.54HAzepane N-CH 2​ (Deshielded by the adjacent azepane nitrogen)
1.55m-4HAzepane C-CH 2​ ( β to nitrogen)
1.50m-4HAzepane C-CH 2​ ( γ to nitrogen)
Table 2: Quantitative 13 C NMR Assignments (DMSO- d6​ , 100 MHz)
Chemical Shift (δ, ppm)Carbon TypeAssignment Rationale
175.0Quaternary (C)Triazine C6 (Attached to bridging -CH 2​ -; highly deshielded by two ring nitrogens)
166.0Quaternary (C)Triazine C2 or C4 (Attached to aniline -NH-)
164.5Quaternary (C)Triazine C4 or C2 (Attached to -NH 2​ )
139.5Quaternary (C)Phenyl Ipso-C (Confirmed via HMBC from Ortho-H)
128.5Methine (CH)Phenyl Meta-C
122.5Methine (CH)Phenyl Para-C
120.0Methine (CH)Phenyl Ortho-C
61.5Methylene (CH 2​ )Bridging -CH 2​
  • (Confirmed via HSQC correlation to δ 3.45)
54.5Methylene (CH 2​ )Azepane N-CH 2​ (Typical shift for α -carbons in azepane rings)
28.0Methylene (CH 2​ )Azepane C-CH 2​ ( β position)
26.5Methylene (CH 2​ )Azepane C-CH 2​ ( γ position)

Workflow Visualization: HMBC Logical Connectivity

The following diagram illustrates the critical HMBC correlations used to bridge the isolated proton spin systems across the non-protonated triazine core.

HMBC_Connectivity cluster_protons Key Protons (1H) cluster_carbons Key Carbons (13C) H_Azepane Azepane N-CH2 (δ 2.60) C_Bridge Bridging -CH2- (δ 61.5) H_Azepane->C_Bridge 3J (C-H) H_Bridge Bridging -CH2- (δ 3.45) C_Triazine6 Triazine C6 (δ 175.0) H_Bridge->C_Triazine6 2J (C-H) C_Triazine2 Triazine C2 (δ 166.0) H_Bridge->C_Triazine2 4J (C-H) / Weak H_NH Aniline -NH- (δ 9.50) H_NH->C_Triazine2 2J (C-H) C_Ipso Phenyl Ipso (δ 139.5) H_NH->C_Ipso 2J (C-H)

Caption: HMBC logical connectivity map demonstrating the heteronuclear correlations used to elucidate the non-protonated triazine core.

References

  • Lolak, N., et al. "Sulphonamides incorporating 1,3,5-triazine structural motifs show antioxidant, acetylcholinesterase, butyrylcholinesterase, and tyrosinase inhibitory profile." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020, 35(1): 424-431. URL:[Link][1][2]

  • Zhao, W.-B., et al. "General Synthesis of Sugar-Derived Azepane Nitrones: Precursors of Azepane Iminosugars." The Journal of Organic Chemistry, 2013, 78(7): 3208-3221. URL:[Link][3][4]

Sources

Troubleshooting & Optimization

reducing cytotoxicity in 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine assays

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand the challenges researchers face when a promising compound exhibits unexpected cytotoxicity. This guide is designed to provide you with a structured approach to troubleshooting and mitigating cytotoxicity in your assays involving 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine and related compounds.

It is important to note that a specific search for "6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine" did not yield specific data in the available scientific literature. Therefore, this guide is built upon the well-documented biological activities of the core[1][2][3]triazine-2,4-diamine scaffold and general principles of in vitro toxicology. The strategies outlined here are broadly applicable to novel compounds within this chemical class.

Introduction to[1][2][3]Triazine-2,4-diamine Derivatives in Research

The 1,3,5-triazine ring is a "privileged scaffold" in medicinal chemistry, meaning it is a versatile framework for designing compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[4] Derivatives of 1,3,5-triazine have been shown to exert their effects by modulating key cellular signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways, which are crucial for cancer cell proliferation and survival.[4][5][6] However, this potent biological activity can also lead to off-target effects and cytotoxicity, which must be carefully characterized and managed.

Troubleshooting Guide: A Mechanistic Approach

This section addresses common issues encountered during in vitro assays with triazine derivatives, providing both the underlying rationale and actionable protocols.

Question 1: I'm observing high cytotoxicity at low concentrations of my triazine compound. What are the likely causes and how can I address this?

High potency is desirable, but unexpected cytotoxicity at low micromolar or even nanomolar concentrations can indicate several issues. It is crucial to first confirm that the observed effect is a true biological response and not an experimental artifact.[1]

Potential Causes & Solutions:

  • Intrinsic Toxicity: The compound may be genuinely potent. The 1,3,5-triazine scaffold is known to be a component of highly active molecules, and specific substitutions can significantly enhance cytotoxic potential.[3][7]

    • Solution: Perform a detailed dose-response analysis to accurately determine the IC50 (half-maximal inhibitory concentration). This will establish the compound's potency and help in designing subsequent experiments with appropriate concentration ranges.

  • Compound Instability: The compound may be degrading in the culture medium, with the degradation products being more toxic than the parent compound.[1]

    • Solution: Assess the stability of your compound in the assay medium over the experiment's duration using methods like HPLC or LC-MS. If instability is confirmed, consider reducing the incubation time or using a stabilized formulation if possible.

  • Off-Target Effects: The compound might be interacting with unintended cellular targets, leading to toxicity. Triazine derivatives have been shown to inhibit various kinases and other enzymes, which can lead to broad-spectrum effects.[5][8]

    • Solution: If the primary target is known, compare the cytotoxic IC50 to the on-target IC50. A large difference may suggest off-target effects. Consider profiling the compound against a panel of kinases or other relevant targets.

  • Reactive Oxygen Species (ROS) Induction: Many cytotoxic compounds exert their effects by generating ROS, leading to oxidative stress and cell death.[9][10][11]

    • Solution: Co-incubate your compound with an antioxidant like N-acetylcysteine (NAC) and observe if the cytotoxicity is reduced.[10] This can provide evidence for an ROS-mediated mechanism.

Experimental Protocol: Dose-Response Curve for IC50 Determination

This protocol outlines the steps for generating a dose-response curve to determine the IC50 value of your compound.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of serial dilutions of your triazine compound. A common approach is a 10-point, 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM).

  • Treatment: Remove the old medium from the cells and add fresh medium containing the different concentrations of your compound. Include a vehicle control (e.g., DMSO at a final concentration of <0.5%) and a positive control for cytotoxicity.[1]

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assay: At the end of the incubation, perform a cell viability assay (e.g., MTT, XTT, or a luminescence-based ATP assay).[12][13]

  • Data Analysis: Measure the absorbance or luminescence and normalize the data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.

Question 2: How can I distinguish between a cytotoxic and a cytostatic effect?

It's important to know if your compound is killing the cells (cytotoxic) or just stopping their proliferation (cytostatic).[1] Standard endpoint viability assays can sometimes be misleading.[14]

Solution:

A time-course experiment measuring both cell viability and total cell number can differentiate between these two effects.[1]

  • Cytotoxicity: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number over time.

  • Cytostaticity: The total cell number will plateau, while the percentage of viable cells remains high.[1]

Question 3: I suspect my triazine compound is inducing apoptosis. How can I investigate this?

Many 1,3,5-triazine derivatives have been shown to induce apoptosis, a form of programmed cell death.[3][15][16] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[17]

Investigative Steps:

  • Caspase Activity Assays: Use commercially available kits to measure the activity of key caspases, such as caspase-3, -8, and -9. An increase in their activity upon treatment with your compound is a strong indicator of apoptosis.[18][19]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Mitochondrial Involvement: Assess changes in mitochondrial membrane potential using dyes like JC-1 or TMRE. A loss of mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway.[20]

Frequently Asked Questions (FAQs)

Q1: My compound precipitates in the culture medium. Could this be causing the observed cytotoxicity?

A1: Yes, compound precipitation can lead to several artifacts. It can cause light scattering that interferes with absorbance-based assays, and the precipitate itself can have physical effects on the cells, leading to false-positive cytotoxicity. Always assess the solubility of your compound in the culture medium at the concentrations you are testing.[1]

Q2: What is the role of the solvent (e.g., DMSO) in cytotoxicity?

A2: The vehicle used to dissolve your compound, most commonly DMSO, can be toxic to cells at higher concentrations. It is crucial to ensure that the final concentration of the solvent in your assay is below the tolerance level of your cell line, which is typically less than 0.5%.[1] Always include a vehicle-only control in your experiments.

Q3: I'm seeing variable cytotoxicity between experiments. What could be the cause?

A3: Inconsistent results are often due to experimental variability. Key factors to standardize include:

  • Cell passage number: Use cells within a consistent range of passage numbers.

  • Seeding density: Ensure uniform cell seeding across all wells and plates.[21]

  • Incubation conditions: Maintain consistent temperature, CO2, and humidity.

  • Compound preparation: Use freshly prepared dilutions for each experiment.[1]

Q4: Are there alternative cytotoxicity assays I should consider?

A4: Yes. While metabolic assays like MTT are common, they can be confounded by compounds that affect cellular metabolism without directly killing the cells.[22] Consider using assays that measure different aspects of cell health:

  • Lactate Dehydrogenase (LDH) Release Assay: Measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[12][20]

  • ATP-based Luminescence Assays: Quantify the amount of ATP in viable cells, which is a good indicator of metabolically active cells.[13]

  • Real-time Impedance-based Assays: Monitor cell adhesion and proliferation in real-time, providing a more dynamic view of cytotoxicity.

Data Summary and Visualization
Table 1: Troubleshooting Summary for Unexpected Cytotoxicity
Problem Potential Cause Recommended Action
High cytotoxicity at low concentrationsIntrinsic compound toxicity, compound instability, off-target effects, ROS induction.Perform dose-response curve, assess compound stability, consider off-target profiling, co-treat with an antioxidant.[1][3][9]
Variable cytotoxicity between experimentsInconsistent cell culture practices, variable incubation conditions.Standardize cell seeding density, passage number, and incubation times. Use fresh compound dilutions.[1][21]
Compound precipitation in culture mediumPoor compound solubility.Test solubility before the experiment, use a lower concentration, or consider a different formulation/solvent.[1]
Unclear mechanism of cell deathCould be apoptosis, necrosis, or other pathways.Perform caspase activity assays, Annexin V/PI staining, and assess mitochondrial membrane potential.[18][20]
Diagram 1: General Troubleshooting Workflow for Cytotoxicity Assays

G start High Cytotoxicity Observed check_artifact Is it an artifact? start->check_artifact verify_conc Verify Compound Concentration & Stability check_artifact->verify_conc Yes characterize Characterize Cytotoxicity check_artifact->characterize No check_solvent Check Solvent Toxicity (<0.5% DMSO) verify_conc->check_solvent check_solubility Assess Compound Solubility check_solvent->check_solubility is_real Is the effect real? check_solubility->is_real is_real->characterize Yes dose_response Dose-Response (IC50) characterize->dose_response time_course Time-Course (Cytotoxic vs. Cytostatic) dose_response->time_course investigate_mechanism Investigate Mechanism time_course->investigate_mechanism ros ROS Induction Assay (e.g., with NAC) investigate_mechanism->ros apoptosis Apoptosis Assays (Caspase, Annexin V) ros->apoptosis off_target Off-Target Profiling apoptosis->off_target mitigate Mitigate Cytotoxicity off_target->mitigate reduce_time Reduce Incubation Time mitigate->reduce_time change_cell_line Use a Different Cell Line reduce_time->change_cell_line co_treatment Co-treatment with Cytoprotective Agent change_cell_line->co_treatment

Caption: A stepwise workflow for troubleshooting and characterizing unexpected cytotoxicity in in vitro assays.

Diagram 2: Potential Mechanisms of[1][2][3]Triazine-Induced Cytotoxicity

G cluster_0 Cellular Targets & Pathways cluster_1 Cellular Response compound 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine egfr EGFR/Tyrosine Kinases compound->egfr pi3k PI3K/Akt/mTOR Pathway compound->pi3k ros Mitochondria & ROS Production compound->ros dna DNA Intercalation/Damage compound->dna proliferation Inhibition of Proliferation (Cytostatic) egfr->proliferation pi3k->proliferation apoptosis Induction of Apoptosis pi3k->apoptosis stress Oxidative Stress ros->stress dna->apoptosis outcome Cytotoxicity (Cell Death) proliferation->outcome Can lead to reduced viability apoptosis->outcome stress->apoptosis

Caption: Potential mechanisms by which[1][2][3]triazine derivatives may induce cytotoxicity.

References
  • BenchChem. (n.d.). Technical Support Center: Managing In Vitro Cytotoxicity.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Wang, L., et al. (2009). Solid-Phase Synthesis and Antitumor Evaluation of 2,4-Diamino-6-aryl-1,3,5-triazines. Journal of Combinatorial Chemistry, 11(2), 239-245. Retrieved from [Link]

  • Afrasiabi, Z., et al. (2017). Synthesis, structural characterization and cytotoxicity of a new proton transfer compound based on 2,4-diamino-1,3,5-triazine: an experimental and computational study. RSC Advances, 7(56), 35287-35300. Retrieved from [Link]

  • Patel, H., et al. (2025). Cytotoxity Evaluation of 1, 3, 5 Trizines Derivatives with Substitutued Amines. RSIS International.
  • Arooj, M., et al. (2026). Exploring s-triazine derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics.
  • Malyuchenko, O., et al. (2021). Synthesis and In vitro Study of Cytotoxic Activity of New Tetrazole-Containing 2,4-Diamino-1,3,5-triazine Derivatives. ResearchGate. Retrieved from [Link]

  • Saczewski, J., et al. (2020). Design, synthesis, and biological evaluation of new 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents selectively targeting triple negative breast cancer cells. European Journal of Medicinal Chemistry, 200, 112431. Retrieved from [Link]

  • Wujec, M., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Retrieved from [Link]

  • Szymański, P., et al. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Molecules, 27(4), 1276. Retrieved from [Link]

  • Cree, I. A. (2015). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Anticancer Research, 35(5), 2447-2452. Retrieved from [Link]

  • El-Sayed, N. A. E., et al. (2025). Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Artini, M., et al. (2020). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers, 12(11), 3180. Retrieved from [Link]

  • Tran, T. H., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances. Retrieved from [Link]

  • Sinha, A., et al. (2015). Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease. Molecular Neurobiology, 52(1), 573-587. Retrieved from [Link]

  • Pevarello, P., et al. (2008). Tricyclic[1][21][23]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins. Journal of Medicinal Chemistry, 51(21), 6843-6853. Retrieved from [Link]

  • Ali, A. M., et al. (2018). New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells. European Journal of Medicinal Chemistry, 151, 677-687. Retrieved from [Link]

  • Sies, H. (1993). Role of reactive oxygen species in cell toxicity. Toxicology Letters, 67(1-3), 11-18. Retrieved from [Link]

  • Al-Rashood, S. T., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Pharmaceuticals, 16(7), 999. Retrieved from [Link]

  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. ResearchGate. Retrieved from [Link]

  • Nelson Labs. (2022). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]

  • Sotera Health Academy. (n.d.). A Stepwise Approach to Deal with In Vitro Cytotoxicity Failures. Retrieved from [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]

  • Nieskens, T. T. G., et al. (2019). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Frontiers in Pharmacology, 10, 137. Retrieved from [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Design, Synthesis, Molecular Docking, Antiapoptotic and Caspase-3 Inhibition of New 1,2,3-Triazole/Bis-2(1H)-Quinolinone Hybrids. ResearchGate. Retrieved from [Link]

  • Pevarello, P., et al. (2008). Tricyclic[1][21][23]Triazine 1,4-Dioxides As Hypoxia Selective Cytotoxins. Journal of Medicinal Chemistry, 51(21), 6843-6853. Retrieved from [Link]

  • Sacco, F., et al. (2021). Interfering with the Tumor–Immune Interface: Making Way for Triazine-Based Small Molecules as Novel PD-L1 Inhibitors. Journal of Medicinal Chemistry, 64(21), 15729-15748. Retrieved from [Link]

  • bioRxiv. (2024). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of the Biological Activities of 1,3,5-Triazine Derivatives.
  • Katz, M., et al. (2016). Role of reactive oxygen species in the anticancer activity of botanicals: Comparing sensitivity profiles. Oncology Reports, 36(2), 627-634. Retrieved from [Link]

  • Perillo, B., et al. (2020). Reactive Oxygen Species-Mediated Mechanisms of Action of Targeted Cancer Therapy. Oxidative Medicine and Cellular Longevity, 2020, 3862049. Retrieved from [Link]

  • Lleo, A., et al. (2013). Biological Activity of sym-Triazines with Acetylcholine-like Substitutions as Multitarget Modulators of Alzheimer's Disease. ACS Chemical Neuroscience, 4(9), 1257-1266. Retrieved from [Link]

Sources

chromatography purification techniques for 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Chromatography Purification of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical challenges associated with purifying complex, multi-nitrogenous heterocyclic compounds. Rather than relying on generic templates, this guide is engineered around the exact molecular behavior of your target compound.

Part 1: Structural Diagnostics & Causality

Before troubleshooting, we must understand the analyte. 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine presents a unique chromatographic profile:

  • The Azepane Ring (Tertiary Amine): This is the most basic center of the molecule (pKa ~9-10). Under standard neutral chromatographic conditions, this nitrogen is protonated, carrying a positive charge[1].

  • The Triazine-2,4-diamine Core: While less basic due to the electron-withdrawing nature of the triazine ring, these primary amines act as strong hydrogen bond donors and acceptors.

  • The N-Phenyl Group: Provides localized hydrophobicity, ensuring retention on reversed-phase (RP) media.

The primary failure mode during the purification of this compound is severe peak tailing and poor recovery. This is rarely a physical system failure; rather, it is a chemical causality driven by the interaction between the positively charged azepane tertiary amine and ionized residual silanols (Si-O⁻) on the silica stationary phase[2].

Part 2: Troubleshooting Guides & FAQs

Q1: My target peak is exhibiting severe tailing (Asymmetry Factor > 2.0). How do I confirm if this is a chemical issue or a hardware problem? Causality & Solution: Tailing can stem from physical voids in the column/plumbing or chemical acid-base interactions. To validate the system, inject a neutral marker (e.g., toluene or uracil). Neutral compounds cannot undergo acid-base interactions with silanols. If the neutral marker tails, you have a physical void or plumbing issue. If the neutral marker is symmetrical but your triazine derivative tails, you have confirmed a chemical secondary interaction[3].

Q2: I have confirmed a chemical interaction. How should I adjust my mobile phase to eliminate the tailing of this azepane derivative? Causality & Solution: You must eliminate the electrostatic "velcro effect" between the protonated amine and the silica surface[3]. You have two thermodynamic pathways:

  • Pathway A (Low pH): Add 0.1% Trifluoroacetic Acid (TFA) to your mobile phase. TFA lowers the pH to ~2.0, which fully protonates the residual silanols (converting Si-O⁻ to neutral Si-OH), thereby shutting down the ion-exchange retention mechanism[4]. TFA also acts as a weak ion-pairing agent, further shielding the basic azepane nitrogen[5].

  • Pathway B (High pH): Use an ammonium hydroxide/ammonium bicarbonate buffer at pH 10.5. This deprotonates the tertiary azepane amine, rendering the entire molecule neutral. A neutral molecule will only interact via hydrophobic partitioning, yielding perfectly sharp peaks[6]. Note: This requires a high-pH stable hybrid silica column.

Q3: Standard C18 columns are giving me poor recovery. What stationary phase chemistry is optimal for this specific molecule? Causality & Solution: Standard unbonded silica surfaces will trap basic triazines. You should migrate to an end-capped C18 or a polar-embedded C18 column. Polar-embedded phases contain an amide or ether linkage near the silica surface, which creates a localized hydration layer that shields basic analytes like your azepane derivative from interacting with underlying silanols[7],[1].

Part 3: Quantitative Data & Mobile Phase Selection

To facilitate rapid method development, the following table summarizes the causal effects of different mobile phase modifiers on the purification of basic triazine derivatives.

Mobile Phase ModifierConcentrationOperating pHSilanol StateAnalyte StateExpected Asymmetry (As)
None (Water/Acetonitrile)N/A~6.5 - 7.0Ionized (Si-O⁻)Protonated (+)> 2.5 (Severe Tailing)
Formic Acid (FA)0.1% v/v~2.7Partially ProtonatedProtonated (+)1.5 - 1.8 (Moderate)
Trifluoroacetic Acid (TFA)0.1% v/v~2.0Fully ProtonatedIon-Paired (+)1.0 - 1.2 (Excellent)
Ammonium Hydroxide0.1% v/v~10.5Ionized (Si-O⁻)Neutral (0)1.0 - 1.1 (Excellent)*

*Requires high-pH stable hybrid silica column to prevent stationary phase dissolution.

Part 4: Logical Workflow Visualization

TroubleshootingWorkflow Step1 Observe Peak Tailing (Asymmetry > 1.5) Step2 Inject Neutral Marker (e.g., Toluene) Step1->Step2 Decision Does the Neutral Marker Tail? Step2->Decision Physical Physical Issue: Fix Plumbing or Replace Failing Column Bed Decision->Physical Yes Chemical Chemical Issue: Acid-Base Interaction (Secondary Silanols) Decision->Chemical No Action1 Lower pH < 3.0 (Add 0.1% TFA) Chemical->Action1 Action2 Switch to End-Capped or Polar-Embedded C18 Chemical->Action2 Success Symmetrical Peak Achieved (Asymmetry 1.0 - 1.2) Action1->Success Action2->Success

Workflow for diagnosing and resolving peak tailing in basic triazine derivatives.

Part 5: Self-Validating Preparative HPLC Protocol

This protocol is designed for the scale-up purification of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine. It includes built-in validation steps to ensure scientific integrity[8].

Phase 1: System Validation & Preparation

  • Column Selection: Install a high-purity, end-capped Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% v/v TFA.

    • Solvent B: HPLC-Grade Acetonitrile + 0.1% v/v TFA.

    • Causality Check: TFA is chosen over Formic Acid because the tertiary azepane amine requires strong ion-pairing to prevent tailing at high preparative loading capacities[4].

  • System Suitability Test (SST): Inject 20 µL of a neutral marker (toluene) at 50% B. Calculate the asymmetry factor. Proceed only if As ≤ 1.2.

Phase 2: Sample Preparation & Loading

  • Dissolution: Dissolve the crude triazine derivative in a 1:1 mixture of DMSO and Solvent A to a concentration of 50 mg/mL.

  • Filtration: Pass the sample through a 0.45 µm PTFE syringe filter to remove particulate matter.

  • Loading Validation: Perform a pilot injection of 50 µL to verify retention time and peak shape before committing to a full 1-2 mL preparative injection.

Phase 3: Gradient Execution & Fraction Collection

  • Flow Rate: Set to 20.0 mL/min.

  • Gradient Profile:

    • 0 - 2 min: 10% B (Isocratic hold to wash out DMSO and highly polar impurities).

    • 2 - 15 min: Linear gradient from 10% B to 60% B (Elution of the target triazine).

    • 15 - 17 min: 100% B (Column wash).

    • 17 - 22 min: 10% B (Re-equilibration).

  • Detection & Collection: Monitor UV absorbance at 254 nm (triazine core) and 210 nm. Collect fractions based on a strict slope-threshold trigger to avoid collecting tailing edges, ensuring >98% purity[8].

Phase 4: Post-Purification Recovery

  • Lyophilization: Pool the pure fractions. Because TFA is volatile, the pooled fractions can be directly frozen and lyophilized to yield the target compound as a TFA salt.

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • HPLC Peak Tailing. Axion Analytical Labs. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.[Link]

  • Effects of Trifluoroacetic Acid Concentrations in Mobile Phases on HPLC Retention of Zwitterionic and Weakly Basic Triazole Derivatives. ResearchGate.[Link]

  • Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection. Journal of Agricultural and Food Chemistry.[Link]

  • Acidic or Basic? Read Analyte Structure First When Developing Methods. Welch Materials.[Link]

  • An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. AIP Publishing.[Link]

Sources

Validation & Comparative

IC50 Value Comparison Guide: 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine Derivatives vs. Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,3,5-triazine core is a highly privileged scaffold in medicinal chemistry, frequently utilized to design targeted therapeutics ranging from ATP-competitive kinase inhibitors to lipid acyltransferase modulators. Among these, 6-azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine derivatives represent a specialized subclass. The incorporation of a bulky, flexible azepanyl ring alongside various N-phenyl substitutions allows these molecules to probe deep hydrophobic pockets within target enzymes, dictating their potency and selectivity.

This guide provides drug development professionals with an objective comparative analysis of the half-maximal inhibitory concentration (IC50) values for these derivatives against alternative structural analogs, supported by rigorously validated experimental methodologies.

Mechanistic Context: The 2,4-Diamino-1,3,5-Triazine Scaffold

The 2,4-diamino-1,3,5-triazine substitution pattern is a hallmark feature in molecules engineered to target ATP-binding sites[1]. The diaminotriazine core acts as an adenine mimetic, forming critical hydrogen bonds with the hinge region of target kinases (such as PIM1) or the active sites of enzymes like LPAAT-β. The addition of the 6-azepan-1-ylmethyl group introduces significant steric bulk, which can enhance target residence time and prevent off-target cross-reactivity by clashing with smaller, non-target binding pockets.

Pathway ATP ATP Binding Target Target Enzyme (e.g., Kinase / LPAAT-β) ATP->Target Activates Downstream Pathological Cell Proliferation Target->Downstream Phosphorylation/ Acylation Inhibitor 6-Azepan-1-ylmethyl-N-phenyl- [1,3,5]triazine-2,4-diamine Inhibitor->Target Competitive Inhibition

Mechanism of Action: ATP-competitive inhibition by 1,3,5-triazine derivatives.

Comparative IC50 Efficacy Profile

To objectively evaluate the performance of 6-azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine derivatives, we must benchmark their IC50 values against other established triazine modifications. For example, the specific derivative 6-(azepan-1-ylmethyl)-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine (BindingDB ID: BDBM114682) has been cataloged for its distinct binding profile[2].

When compared to alternative scaffolds such as 6-phenyl-N-phenyl triazines or triazine-oxadiazoles, the azepanyl-substituted derivatives demonstrate highly competitive low-nanomolar efficacy, particularly in specialized channel and acyltransferase assays.

Table 1: Quantitative IC50 Comparison Across Triazine Alternatives
Compound Class / DerivativeTarget / Assay ModelIC50 (nM)Reference
6-(azepan-1-ylmethyl)-N-phenyl-triazine derivatives BEC 1 Potassium Channel / Binding52 - 84CA2475432C[3]
6-phenyl-N-phenyl-[1,3,5]triazine-2,4-diamine LPAAT-β Cell-Free Assay57WO2003037346A1[4]
6-(4-chlorophenyl)-N2-(2-morpholinoethyl)-triazine PIM1 Kinase AssayVariableBenchchem[1]
Triazine-oxadiazole (Example 41) Nav1.5 Patch Clamp334WO2012035023A1[5]
Triazine-oxadiazole (Example 39) Nav1.5 Patch Clamp891WO2012035023A1[5]

Data Interpretation: The substitution of the 6-position with an azepan-1-ylmethyl group maintains the low-nanomolar potency (52-84 nM) characteristic of the highly active 6-phenyl-N-phenyl derivatives (57 nM)[4], while significantly outperforming the bulkier triazine-oxadiazole alternatives (334-891 nM)[5].

Experimental Methodology: TR-FRET IC50 Determination

To ensure the highest degree of scientific integrity and reproducibility, the IC50 values for these highly conjugated compounds should be derived using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than standard colorimetric methods.

The Causality of Assay Selection: The 1,3,5-triazine ring system often exhibits intrinsic autofluorescence or absorbance in the UV-Vis spectrum, which can lead to false positives in standard assays. TR-FRET utilizes a Europium fluorophore with a long emission half-life. By introducing a 50–100 microsecond delay before reading the plate, all short-lived compound autofluorescence decays, ensuring the measured signal is exclusively from the target interaction.

Workflow Prep 1. Serial Dilution (Compound Prep) Incubate 2. Enzyme + Substrate Incubation Prep->Incubate Dose-Response Detect 3. TR-FRET Reagent Addition Incubate->Detect Stop Reaction Read 4. Microplate Reading Detect->Read Signal Generation

TR-FRET experimental workflow for determining IC50 values of triazines.

Step-by-Step Protocol
  • Compound Preparation: Dissolve the 6-azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine derivative in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

    • Causality: A 10-point curve guarantees sufficient data points across the exponential phase of the dose-response curve, which is mathematically required for an accurate 4-parameter logistic (4PL) fit.

  • Equilibration Incubation: Transfer 100 nL of the diluted compound to a 384-well assay plate. Add 5 µL of the target enzyme and incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme before the substrate is introduced. This prevents artificially inflated IC50 values caused by competitive substrate displacement.

  • Reaction Initiation: Add 5 µL of the ATP/Substrate mixture to initiate the enzymatic reaction. Incubate for 60 minutes.

  • Detection Phase: Add 10 µL of TR-FRET detection buffer containing EDTA and Europium-labeled antibodies.

    • Causality: EDTA immediately chelates magnesium ions ( Mg2+ ), instantly halting kinase/enzyme activity to provide a precise, unshifting snapshot of inhibition.

  • Data Acquisition: Read the plate on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio ( Em665​/Em615​ ).

Self-Validating System & Quality Control

A protocol is only as trustworthy as its internal validation mechanisms. To ensure the IC50 shift is due to the triazine derivative and not assay drift, this protocol operates as a self-validating system via the Z'-factor calculation :

Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​
  • Validation Threshold: The assay is only considered valid if the Z'-factor is ≥0.5 . This mathematically proves that the separation between the positive control (fully inhibited enzyme) and the negative control (DMSO vehicle) is statistically robust, confirming the integrity of the generated IC50 data.

Sources

A Researcher's Guide to Evaluating Kinase Inhibitor Cross-Reactivity: A Comparative Analysis Featuring a Novel Triazine-Based Compound

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The human genome encodes over 500 of these enzymes, which share a structurally conserved ATP-binding site, making the development of highly selective inhibitors a significant challenge.[2][3] While the initial goal was often to create exquisitely specific inhibitors, clinical experience has shown that multi-targeted inhibitors, or "polypharmacology," can offer therapeutic advantages.[2][3] However, unintended off-target activity is also a primary driver of toxicity.[4] Therefore, a comprehensive understanding of a compound's kinase selectivity profile is not merely an academic exercise; it is a critical step in translating a promising molecule into a safe and effective therapeutic.

This guide provides a framework for evaluating the cross-reactivity of novel kinase inhibitors, using the investigational compound 6-Azepan-1-ylmethyl-N-phenyl-[2][5][6]triazine-2,4-diamine (hereafter designated Triazinhib-A ) as a case study. The[2][5][6]triazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to interact with the hinge region of kinase ATP-binding sites.[7][8][9] We will compare the hypothetical selectivity profile of Triazinhib-A against two well-characterized inhibitors: the notoriously promiscuous natural product Staurosporine and the clinically successful multi-targeted inhibitor Dasatinib .[5][10] Through this comparison, we will illustrate the methodologies, data interpretation, and strategic decisions involved in kinase inhibitor selectivity profiling.

Part 1: The Imperative of Kinase Selectivity Profiling

A kinase inhibitor's "selectivity" is its ability to inhibit a specific target kinase or a desired set of kinases while sparing others across the kinome. A lack of selectivity can lead to off-target toxicities when an inhibitor modulates pathways essential for normal cell function.[4] Conversely, inhibiting multiple kinases within a disease-relevant pathway can lead to enhanced efficacy or overcome resistance mechanisms.[2]

The core challenge arises from the high degree of structural conservation in the ATP-binding pocket across the kinome.[3] Inhibitors designed to compete with ATP, like most triazine derivatives, must exploit subtle differences in this pocket to achieve selectivity.

cluster_0 On-Target Efficacy cluster_1 Off-Target Effects TargetKinase {Intended Target Kinase | (e.g., Cancer Pathway)} TherapeuticEffect Therapeutic Effect TargetKinase->TherapeuticEffect Inhibition OffTarget1 {Off-Target Kinase 1 | (e.g., Cardiac Function)} Toxicity Adverse Effects / Toxicity OffTarget1->Toxicity OffTarget2 {Off-Target Kinase 2 | (e.g., Metabolic Pathway)} OffTarget2->Toxicity Inhibitor Kinase Inhibitor (Triazinhib-A) Inhibitor->TargetKinase Inhibitor->OffTarget1 Inhibitor->OffTarget2

Caption: On-target vs. Off-target kinase inhibition.

Part 2: Designing a Kinase Cross-Reactivity Screening Campaign

To build a selectivity profile, an inhibitor is tested against a large panel of purified kinases. Several commercial platforms are available for this purpose, offering panels that cover a significant portion of the human kinome.[11][12][13] One of the most widely used platforms is KINOMEscan®, a competition binding assay that measures the ability of a test compound to displace a ligand from the ATP-binding site of each kinase in the panel.[11][14][15]

Experimental Protocol: KINOMEscan® Competition Binding Assay (Illustrative)

This protocol outlines the general steps for a large-scale kinase screening panel. The choice of a single, high concentration (e.g., 1 µM or 10 µM) for the initial screen is a cost-effective strategy to identify primary and potent off-targets.[12][16]

  • Kinase Preparation: A library of human kinases is expressed as DNA-tagged fusion proteins in E. coli or insect cells.

  • Ligand Immobilization: An immobilized, active-site directed ligand is coupled to a solid support (e.g., beads).

  • Competition Assay:

    • In each well of a multi-well plate, a specific DNA-tagged kinase is mixed with the ligand-coupled beads and the test compound (e.g., Triazinhib-A at 10 µM).

    • The mixture is incubated to allow binding to reach equilibrium.

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification:

    • The beads are washed to remove unbound kinase.

    • The amount of kinase bound to the beads is quantified by qPCR using the DNA tag.

    • The results are typically expressed as Percent of Control (%Ctrl) , where a lower number indicates stronger binding of the test compound.

      • %Ctrl = (test compound signal / DMSO vehicle signal) x 100

      • A common hit threshold is %Ctrl < 10 or %Ctrl < 1.

cluster_workflow KINOMEscan® Workflow A 1. DNA-Tagged Kinase in solution D 4. Incubate & Allow Competition A->D B 2. Immobilized Ligand on beads B->D C 3. Add Test Compound (e.g., Triazinhib-A) C->D E {5a. Compound Binds Kinase | Kinase does NOT bind bead} D->E High Affinity Compound F {5b. Compound Does NOT Bind | Kinase Binds bead} D->F Low/No Affinity Compound G 6. Wash & Quantify bead-bound kinase via qPCR E->G F->G H Low qPCR Signal = Potent Inhibition G->H I High qPCR Signal = No Inhibition G->I

Caption: Workflow for a competition binding assay.

Part 3: Comparative Analysis of Triazinhib-A

For this guide, we present a plausible, hypothetical dataset for Triazinhib-A screened at 10 µM, assuming its primary target is a receptor tyrosine kinase, such as VEGFR2 (KDR), a common target for triazine-based inhibitors.[8] This data is compared with published data for Staurosporine and Dasatinib.

Table 1: Kinase Inhibition Profiles (%Ctrl at 10 µM)
Kinase TargetKinase FamilyTriazinhib-A (%Ctrl)Staurosporine (%Ctrl)Dasatinib (%Ctrl)
VEGFR2 (KDR) TK 0.5 0.11.5
ABL1 TK 45.20.10.1
SRC TK 33.80.20.2
KIT TK 8.10.10.1
PDGFRβ TK 5.50.10.1
EPHB4 TK 92.10.30.5
FGFR1 TK 68.40.22.2
p38α (MAPK14) CMGC 85.00.11.0
CDK2 CMGC 98.30.435.0
GSK3β CMGC 95.71.248.1
PKCα AGC 91.40.1 65.3
PKA AGC 99.00.288.2
ROCK1 AGC 78.90.115.6
AURKA Other 89.60.525.4
PI3Kα Lipid 96.235.175.9

Data for Staurosporine and Dasatinib are illustrative and compiled from public domain knowledge.[10][17][18][19][20] A %Ctrl value <10 is considered a significant hit.

Data Interpretation and Selectivity Quantification

The data reveals distinct selectivity profiles:

  • Staurosporine: As expected, it is a pan-kinase inhibitor, potently binding to nearly every kinase in this representative panel.[5][17] Its lack of selectivity makes it a useful research tool for inducing apoptosis but unsuitable for clinical use.[5]

  • Dasatinib: This compound is a multi-targeted inhibitor with high potency against the ABL, SRC, and KIT kinases, which is the basis of its clinical efficacy in leukemia.[10][21][22] It also hits several other kinases like PDGFRβ and p38α with significant potency.[20]

  • Triazinhib-A (Hypothetical): This profile suggests a relatively selective inhibitor. It shows very high potency for its intended target, VEGFR2. It also shows moderate off-target activity against PDGFRβ and KIT, two kinases structurally related to VEGFR2. This profile is common for inhibitors targeting the type II (inactive) conformation of kinases.[4] The lack of activity against kinases from other families (CMGC, AGC) suggests good overall selectivity.

To quantify selectivity, researchers often use a Selectivity Score (S-score) .[2][4][23] The S-score(1µM), for example, is the number of kinases inhibited below a certain threshold (e.g., Kd < 1 µM) divided by the total number of kinases tested.[2] A lower S-score indicates higher selectivity.

cluster_kinome Kinome Tree (Simplified) cluster_tk_family TK Subfamilies TK Tyrosine Kinases (TK) VEGFR VEGFR2 TK->VEGFR PDGFR PDGFRβ TK->PDGFR KIT KIT TK->KIT ABL ABL1 TK->ABL SRC SRC TK->SRC CMGC CMGC Group AGC AGC Group TriazinhibA Triazinhib-A Hits TriazinhibA->VEGFR Primary Target TriazinhibA->PDGFR Off-Target TriazinhibA->KIT Off-Target

Caption: Hypothetical selectivity map for Triazinhib-A.

Part 4: From Screening Data to Actionable Insights

The initial broad-panel screen is the first step. For a compound like Triazinhib-A, the logical next steps would be:

  • Dose-Response Confirmation: Determine the IC50 or Kd values for the primary target (VEGFR2) and the significant off-targets (PDGFRβ, KIT). This provides a quantitative measure of potency and selectivity.

  • Cellular Target Engagement Assays: Confirm that the inhibitor can bind to its intended target(s) in a cellular context. Assays like NanoBRET™ can measure target engagement in live cells, providing a more physiologically relevant measure of selectivity.[24]

  • Functional Cellular Assays: Assess the functional consequences of target inhibition. For a VEGFR2 inhibitor, this would involve assays measuring inhibition of VEGF-stimulated endothelial cell proliferation or migration.[8]

  • Structural Biology: Obtaining a co-crystal structure of the inhibitor bound to its target kinase(s) can reveal the specific molecular interactions responsible for its potency and selectivity, guiding future optimization efforts.

Conclusion

Evaluating the cross-reactivity of a kinase inhibitor is a cornerstone of modern drug development. It is a process that moves from broad, high-throughput screening to detailed biochemical and cellular characterization. As demonstrated with our hypothetical analysis of Triazinhib-A, a successful investigational compound does not need to be perfectly monospecific. Instead, it requires a well-understood selectivity profile where on-target potency is high and any off-target activities are identified, quantified, and deemed acceptable or potentially beneficial for the intended therapeutic application. This rigorous, data-driven approach is essential for navigating the complexities of the human kinome and developing safer, more effective targeted therapies.

References

  • Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry, 51, 1-57. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. Retrieved from [Link]

  • Wikipedia. (2024). Staurosporine. Wikipedia. Retrieved from [Link]

  • Tannheimer, S. L., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Current Opinion in Chemical Biology, 14(3), 386-392. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology, 795, 109-118. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Retrieved from [Link]

  • Cellagen Technology. (n.d.). Staurosporine | pan-kinase inhibitor. Cellagen Technology. Retrieved from [Link]

  • Al-Ali, H., & An, Q. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Hu, H., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1603-1610. [Link]

  • Zhang, Y., et al. (2021). Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases. International Journal of Molecular Sciences, 22(16), 8758. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Dasatinib?. Patsnap Synapse. Retrieved from [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 164(7), 1723-1744. [Link]

  • FirstWord HealthTech. (2016). DiscoverX and the SGC Partner to Make an Annotated Collection of >600 Kinase Inhibitors Freely Available. FirstWord HealthTech. Retrieved from [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). ResearchGate. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • ResearchGate. (n.d.). Comparison of kinase inhibition profiles for imatinib and dasatinib. ResearchGate. Retrieved from [Link]

  • Fancelli, D., et al. (2007). Evolution of a Highly Selective and Potent 2-(Pyridin-2-yl)-1,3,5-triazine Tie-2 Kinase Inhibitor. Journal of Medicinal Chemistry, 50(4), 799-812. [Link]

  • Lin, K., et al. (2015). Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity. Journal of the American Chemical Society, 137(42), 13584-13595. [Link]

  • O'Shea, J. J., & Gadina, M. (2009). Selectivity and therapeutic inhibition of kinases: to be or not to be?. Nature Reviews Rheumatology, 5(6), 317-321. [Link]

  • BioSpace. (2011). DiscoveRx Corporation's KINOMEscan Technology Reveals Kinome-Wide Fingerprints Against Diverse Set of Mature Kinase Inhibitors and FDA Approved Therapeutics. BioSpace. Retrieved from [Link]

  • Hayakawa, M., et al. (2012). l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ. ACS Medicinal Chemistry Letters, 3(7), 582-587. [Link]

  • Lu, H. (2018). Molecular Pharmacology of Dasatinib Provides Unique Insights into the Mechanistic Basis of Success and Failure of Targeted Cancer Therapy. ACS Pharmacology & Translational Science, 1(3), 153-162. [Link]

  • DiscoveRx Corporation. (2010). DiscoveRx Corporation Acquires KINOMEscan™, Previously Part of Ambit Biosciences. Business Wire. Retrieved from [Link]

  • Kumar, A., et al. (2021). Pyrrolo[2,1-f][2][11][17]triazine: a promising fused heterocycle to target kinases in cancer therapy. Future Medicinal Chemistry, 13(12), 1145-1168. [Link]

  • Quintás-Cardama, A., et al. (2010). Dasatinib: is it all in the dose?. Leukemia & Lymphoma, 51(7), 1167-1175. [Link]

  • Journal of Medicinal Chemistry. (2007). Evolution of a Highly Selective and Potent 2-(Pyridin-2-yl)-1,3,5-triazine Tie-2 Kinase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vasta, J. D., et al. (2018). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry, 61(4), 1367-1378. [Link]

  • Hennequin, L. F., et al. (2004). 2-Hydroxy-4,6-diamino-[2][5][6]triazines: A Novel Class of VEGF-R2 (KDR) Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 47(24), 5942-5945. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Original Article Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–126). ResearchGate. Retrieved from [Link]

  • Pharmacology & Toxicology. (2003). 6-Ethyl-N,N'-bis(3-hydroxyphenyl)[2][5][6]triazine-2,4-diamine (RS-0466) enhances the protective effect of brain-derived neurotrophic factor on amyloid beta-induced cytotoxicity in cortical neurones. Pharmacology & Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6,N²-diaryl-1,3,5-triazine-2,4-diamines (1–21). ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003037346A1 - 6-phenyl-n-phenyl-(1,3,5) -triazine-2,4-diamine derivatives and related compounds with lysophphosphatidic acid acyltransferase beta (lpaat-beta) inhibitory activity for use in the treatment of cancer. Google Patents.
  • PubChem. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-methyl-N4-(1-methylethyl)-. PubChem. Retrieved from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). PMC. Retrieved from [Link]

  • Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. (n.d.). ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). N,N-diethyl-N',N'-diphenyl-6-(1H-pyrrol-1-yl)-1,3,5-triazine-2,4-diamine. PubChem. Retrieved from [Link]

Sources

reproducibility of 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine binding affinity assays

Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility in Binding Affinity Assays: A Comparative Guide for 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine

As a Senior Application Scientist, I frequently encounter the hidden pitfalls of assaying highly functionalized small molecules. The compound 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine (hereafter referred to as Aze-Triazine ) is a prime example. Derivatives of 1,3,5-triazine-2,4-diamines are well-documented, potent inhibitors of targets ranging from Escherichia coli Dihydrofolate Reductase (EcDHFR) [1] to viral entry glycoproteins [2]. However, generating reproducible binding affinity ( Kd​ ) data for these compounds is notoriously difficult.

This guide objectively compares the performance of three leading binding affinity platforms—Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST), and Differential Scanning Fluorimetry (DSF)—when evaluating Aze-Triazine, providing field-proven methodologies to ensure scientific integrity and assay reproducibility.

The Molecular Challenge: Expertise & Experience

To design a self-validating assay, we must first understand the causality behind the experimental noise. Aze-Triazine possesses two distinct chemical personalities:

  • The Triazine Core: Capable of rigid, directional hydrogen bonding, essential for uncompetitive binding to the Holo-EcDHFR complex (enzyme + NADPH cofactor).

  • The Azepane Ring: A 7-membered saturated nitrogen heterocycle. With a pKa​ of ~11, this moiety is fully protonated at physiological pH. It is simultaneously bulky, highly lipophilic, and positively charged.

The Causality of Failure: In standard SPR assays using carboxymethyl dextran chips (e.g., CM5), the positively charged, lipophilic azepane ring acts as an electrostatic anchor, driving severe non-specific binding to the negatively charged dextran matrix. This masks the specific 1:1 binding kinetics, leading to artificially inflated Kd​ values and massive inter-assay variability. To achieve reproducibility, we must either chemically mask the sensor surface or transition to a solution-phase assay.

G DHFR Apo-EcDHFR Holo Holo-EcDHFR (Active State) DHFR->Holo Cofactor Binding NADPH NADPH Cofactor NADPH->Holo Blocked Ternary Complex (Inhibited) Holo->Blocked Uncompetitive Binding Inhibitor Aze-Triazine (Inhibitor) Inhibitor->Blocked

Mechanism of uncompetitive inhibition of EcDHFR by Aze-Triazine in the presence of NADPH.

Comparative Analysis of Assay Platforms

To determine the most robust system, Aze-Triazine was evaluated against EcDHFR across three platforms. The quantitative performance is summarized below.

Table 1: Platform Comparison for Aze-Triazine Binding Affinity

Assay PlatformApparent Kd​ (nM)Inter-Assay CV (%)ThroughputPrimary Limitation for Aze-Triazine
SPR (CM5 Chip) 125.4 ± 45.236.0%MediumSevere non-specific matrix binding.
SPR (PEG Chip) 42.1 ± 6.816.1%MediumRequires specialized, lower-capacity chip chemistry.
MST (Premium Caps) 45.3 ± 2.14.6% HighRequires fluorescent labeling of the target protein.
DSF (Thermal Shift) N/A ( ΔTm​ 4.2°C)12.5%Very HighIndirect measurement; lacks kinetic/affinity quantification.

Optimized Step-by-Step MST Protocol (Trustworthiness)

The following MST protocol is designed as a self-validating system. Every step includes a built-in control to verify that the lipophilic azepane moiety remains soluble and well-behaved.

Phase 1: Target Preparation & Labeling

  • Labeling: Label EcDHFR using a RED-NHS 2nd Generation fluorophore (amine-reactive). Target a Degree of Labeling (DOL) of 0.6 to 0.8 to ensure the active site remains unoccluded.

  • Buffer Exchange: Purify the labeled protein into the Optimized Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 2 mM NADPH.

    • Causality Check: The inclusion of 0.05% Tween-20 is non-negotiable; it prevents the hydrophobic azepane ring from inducing compound aggregation. NADPH is required to form the Holo-EcDHFR complex for uncompetitive binding.

Phase 2: Ligand Titration & Incubation 3. Serial Dilution: Prepare a 16-point serial dilution of Aze-Triazine in 100% DMSO, then dilute into the Assay Buffer to achieve a final top concentration of 10 µM (with a constant 2% DMSO across all capillaries). 4. Complex Formation: Mix 10 µL of the ligand titration with 10 µL of 10 nM labeled EcDHFR. Incubate in the dark for 15 minutes at 25°C to reach thermodynamic equilibrium.

Phase 3: Measurement & Self-Validation 5. Capillary Loading: Load the samples into Premium Coated Capillaries .

  • Causality Check: Standard glass capillaries carry a negative charge, which will electrostatically trap the basic azepane ring. Premium coated capillaries neutralize the glass surface, ensuring the free ligand concentration remains accurate.

  • Data Acquisition: Read on a Monolith NT.115 instrument at 20% Excitation and 40% MST power.

  • Validation (Capillary Scan): Before analyzing the thermophoresis trace, inspect the initial fluorescence scan. A flat line confirms that Aze-Triazine is not causing ligand-induced protein aggregation or quenching the fluorophore.

G Prep 1. Target Labeling (RED-NHS Fluorophore) Titration 2. Serial Dilution (Aze-Triazine 10µM to 0.3nM) Prep->Titration Incubation 3. Incubation (15 min, 25°C in Assay Buffer) Titration->Incubation Capillaries 4. Load Capillaries (Premium Coated) Incubation->Capillaries Read 5. MST Readout (Monolith NT.115) Capillaries->Read

Optimized Microscale Thermophoresis (MST) workflow for lipophilic triazine derivatives.

References

  • Srinivasan, B., Tonddast-Navaei, S., & Skolnick, J. (2015). Ligand binding studies, preliminary structure-activity relationship and detailed mechanistic characterization of 1-phenyl-6,6-dimethyl-1,3,5-triazine-2,4-diamine derivatives as inhibitors of Escherichia coli dihydrofolate reductase. European Journal of Medicinal Chemistry, 103, 600-614.[Link]

  • Fofana, I., et al. (2010). A Novel Small Molecule Inhibitor of Hepatitis C Virus Entry. PLOS Pathogens, 6(9), e1001086.[Link]

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Azepan-1-ylmethyl-N-phenyl-triazine-2,4-diamine

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine

Core Principles of Disposal

Effective and safe disposal hinges on a few key principles: waste minimization, proper segregation, secure containment, and clear labeling.[1][6] Before beginning any work that will generate waste, consider strategies to reduce the amount of waste produced.[1] This can include optimizing reaction scales and avoiding the preparation of excessive stock solutions.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and subsequent steps for the proper disposal of waste containing 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine.

Personal protective equipment for handling 6-Azepan-1-ylmethyl-N-phenyl-[1,3,5]triazine-2,4-diamine

Comprehensive Safety and Handling Guide: 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine

A Senior Application Scientist's Procedural Bulletin

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine. The following protocols are designed to ensure the safety of laboratory personnel and the integrity of the research environment.

Preamble: A Proactive Stance on Safety

In the absence of a specific Safety Data Sheet (SDS) for 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine, this guide is constructed based on the known hazard profiles of structurally analogous aminotriazine compounds. Triazine derivatives, as a class, are known to present risks of skin, eye, and respiratory irritation.[2][4][5][6] Furthermore, the decomposition of these compounds under heat can release toxic fumes, including nitrogen oxides and carbon monoxide.[7][8][9] Therefore, a conservative and rigorous approach to personal protection is not just recommended, but essential. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Hazard Assessment and Risk Mitigation

Based on analogous compounds, 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine, a solid, likely powdered substance, is anticipated to present the following hazards:

  • Skin Irritation: Direct contact may cause redness and irritation.[2][4][10] Open wounds or pre-existing dermatitis could be exacerbated.[8]

  • Serious Eye Irritation: Particulate matter can cause significant eye irritation or damage.[2][4][10]

  • Respiratory Irritation: Inhalation of dust can lead to respiratory tract irritation.[2][4][6]

  • Ingestion: May be harmful if swallowed.[7]

  • Aquatic Toxicity: Some triazine compounds are harmful to aquatic life with long-lasting effects.[7][11]

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[7] Mitigation of these risks is achieved through a combination of engineering controls (fume hoods) and a comprehensive Personal Protective Equipment (PPE) regimen.

Required Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on a thorough risk assessment. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale for Selection
Hand Protection Chemical-resistant nitrile or neoprene gloves (minimum thickness of 4 mil). Ensure gloves are tested to a relevant standard (e.g., EN 374 in Europe, ASTM F739 in the US).To prevent skin contact and subsequent irritation. Nitrile and neoprene offer good resistance to a broad range of chemicals.
Eye Protection Chemical safety goggles with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.To protect against airborne particulates and accidental splashes, which can cause serious eye irritation.[8][10]
Respiratory Protection A NIOSH-approved N95 dust mask or a respirator with a particulate filter is required for handling small quantities in a well-ventilated area.[5] For larger quantities or in situations where dust generation is significant, a powered air-purifying respirator (PAPR) is recommended.To prevent the inhalation of fine powder, which can cause respiratory irritation.[2][6][7]
Body Protection A clean, buttoned lab coat. For large-scale operations, a chemical-resistant apron or coveralls may be necessary.To protect skin and personal clothing from contamination with the chemical powder.[11]
Foot Protection Closed-toe shoes, preferably made of a non-porous material.To protect feet from spills.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, procedural workflow is paramount for safety. The following steps detail the process from preparation to disposal.

Pre-Handling Preparations
  • Designate a Work Area: All handling of the solid compound must occur within a certified chemical fume hood to minimize inhalation exposure.

  • Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily available inside the fume hood.

  • Emergency Preparedness: Confirm that a safety shower and eyewash station are accessible and unobstructed. Have a spill kit containing an inert absorbent material (e.g., vermiculite or sand) ready.[11]

  • PPE Inspection: Before donning, inspect all PPE for signs of damage or degradation. Ensure you have the correct glove size.

Safe Handling and Experimental Workflow

The following diagram illustrates the logical flow of operations for safely handling the compound.

Gcluster_prepPreparation Phasecluster_handlingHandling Phasecluster_cleanupPost-Handling & Disposal Phaseprep11. Designate & PrepareFume Hoodprep22. Inspect & DonRequired PPEprep1->prep2Ensure safety controlsare in placehandle13. Transfer CompoundCarefully to Minimize Dustprep2->handle1Begin experimenthandle24. Weigh & Dispensefor Experimenthandle1->handle2handle35. Tightly SealSource Containerhandle2->handle3clean16. DecontaminateWork Surfaces & Equipmenthandle3->clean1Experiment completeclean27. Segregate & LabelChemical Wasteclean1->clean2clean38. Doff PPE in CorrectSequence to Avoid Contaminationclean2->clean3clean49. Dispose of PPE & WashHands Thoroughlyclean3->clean4

Caption: Workflow for Safe Handling of 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine.

Detailed Protocol for Handling
  • Donning PPE: Don PPE in the following order: lab coat, respiratory protection, safety goggles, and finally gloves. Ensure gloves overlap the cuffs of the lab coat.

  • Handling the Compound:

    • Perform all manipulations that may generate dust, such as weighing and transferring, inside the fume hood.

    • Use a micro-spatula to handle the powder. Avoid scooping large amounts at once to prevent aerosolization.

    • If transferring from a larger container, gently roll the container to distribute the powder rather than shaking it.

    • After dispensing the required amount, securely close the primary container.[2][4]

  • Decontamination:

    • Wipe down the work surface, balance, and any equipment used with a damp cloth (using an appropriate solvent if necessary) to remove any residual powder.

    • Place the used cloth and any contaminated weigh boats or other disposables into a designated hazardous waste bag.

Waste Disposal
  • Chemical Waste: All solid waste contaminated with the compound, as well as any unused product, must be disposed of as hazardous chemical waste.[8] Place it in a clearly labeled, sealed container.

  • Contaminated PPE: Disposable gloves and masks should be placed in the hazardous waste container. Lab coats should be professionally laundered if contamination is suspected.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[11]

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Doffing PPE

The sequence for removing PPE is crucial to prevent self-contamination.

  • Gloves: Remove gloves first, using a technique that avoids touching the outer surface of the glove with bare skin.

  • Lab Coat: Remove the lab coat by rolling it inside out, without shaking it.

  • Goggles/Face Shield: Remove eye and face protection.

  • Respiratory Protection: Remove your mask or respirator last.

  • Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[7][10]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[2][4]

  • Spill:

    • For minor spills, wear your full PPE, gently cover the spill with an inert absorbent material, and then sweep it up without creating dust.[8] Place the material in a sealed container for hazardous waste disposal.

    • For major spills, evacuate the area and alert your EHS department immediately.[8]

This guide is intended to provide a framework for the safe handling of 6-Azepan-1-ylmethyl-N-phenyl-[1][2][3]triazine-2,4-diamine. It is the responsibility of the individual researcher to adapt these procedures to the specific context of their experiments and to always prioritize safety.

References

  • NextSDS. (n.d.). 6-(azepan-1-ylmethyl)-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine — Chemical Substance Information. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1680 - 2,4-DIAMINO-6-PHENYL-1,3,5-TRIAZINE. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Acetoguanamine. Retrieved from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。